5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-2-9-8-7(5)1-6(3-10-8)11(13)14/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXKNUMEZNIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657815 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937012-15-2 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust and scalable two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-nitro-7-azaindole), followed by a regioselective formylation via the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also in-depth mechanistic insights and practical considerations to ensure successful and reproducible synthesis.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the nitrogen atom in the pyridine ring imparts unique electronic properties that can modulate pharmacological activity, improve metabolic stability, and enhance binding affinity to biological targets. Consequently, 7-azaindole derivatives have been extensively explored for the development of novel therapeutics, particularly as kinase inhibitors in oncology. The introduction of a nitro group at the 5-position and a carbaldehyde at the 3-position furnishes a highly versatile intermediate, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which serves as a crucial building block for the synthesis of a diverse array of complex bioactive molecules. The aldehyde functionality, in particular, is a reactive handle for a wide range of chemical transformations, including reductive aminations, condensations, and oxidations.[1]
Overall Synthetic Strategy
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is efficiently achieved in a two-step sequence. The first step focuses on the construction of the 5-nitro-7-azaindole core, for which a scalable and metal-free approach is presented. The second step involves the regioselective introduction of the formyl group at the C3 position of the pyrrole ring using the Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine
A robust and scalable synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine is paramount for the successful production of the target aldehyde. While several methods exist, a highly efficient, metal-free cycloisomerization approach offers significant advantages in terms of safety, cost-effectiveness, and scalability.
Experimental Protocol: Metal-Free Cycloisomerization
This procedure is adapted from a reported scalable synthesis and involves three key transformations starting from commercially available 5-nitropyridin-2-amine.
Step 1a: Iodination of 5-nitropyridin-2-amine
To a solution of 5-nitropyridin-2-amine in sulfuric acid, potassium periodate is added portionwise at room temperature. The reaction mixture is then heated to reflux, and an aqueous solution of potassium iodide is added dropwise. After refluxing, the reaction is cooled, neutralized with sodium bicarbonate, and treated with sodium thiosulfate to yield 3-iodo-5-nitropyridin-2-amine.
Step 1b: Sonogashira Coupling
The resulting 3-iodo-5-nitropyridin-2-amine undergoes a Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst in a suitable solvent system like DMF with triethylamine. This reaction affords 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.
Step 1c: Morpholine-Induced Cycloisomerization
The crude 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is heated in a mixture of morpholine and water. This metal-free cycloisomerization proceeds to give the desired 5-nitro-1H-pyrrolo[2,3-b]pyridine. The product precipitates upon cooling and dilution with water and can be collected by filtration.
| Reagent/Parameter | Step 1a: Iodination | Step 1b: Sonogashira Coupling | Step 1c: Cycloisomerization |
| Key Reagents | 5-nitropyridin-2-amine, H₂SO₄, KIO₄, KI | 3-iodo-5-nitropyridin-2-amine, TMS-acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, Morpholine, Water |
| Temperature | Room temperature to Reflux | Room temperature | 90 °C |
| Reaction Time | ~3.5 hours | ~2 hours | 24 hours |
| Typical Yield | High | High | ~88% |
Mechanistic Insights
The key step in this sequence is the morpholine-induced cycloisomerization. This reaction is believed to proceed through a nucleophilic attack of the amino group onto the alkyne, facilitated by the basic conditions provided by morpholine. The subsequent removal of the trimethylsilyl group and tautomerization leads to the formation of the aromatic pyrrole ring. This metal-free approach is highly advantageous for large-scale synthesis as it avoids the use of potentially toxic and expensive heavy metals in the final ring-forming step.
Caption: Key steps in the cycloisomerization.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[3]
Experimental Protocol: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
To a cooled solution of anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise, maintaining a low temperature to form the Vilsmeier reagent. A solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF is then added slowly to the pre-formed reagent. The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature, potentially followed by gentle heating) for a period of time, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and then neutralized with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, which leads to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[4][5][6]
| Parameter | Value |
| Starting Material | 5-nitro-1H-pyrrolo[2,3-b]pyridine |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to 85 °C (substrate dependent) |
| Reaction Time | 1 - 7 hours (substrate dependent) |
| Work-up | Quenching with ice, neutralization with base |
| Purification | Column chromatography or recrystallization |
Mechanistic Insights and Regioselectivity
The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.[2]
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Attack: The electron-rich C3 position of the pyrrole ring of 5-nitro-7-azaindole attacks the electrophilic carbon of the Vilsmeier reagent. The pyrrole ring is significantly more electron-rich than the nitropyridine ring, directing the substitution to the former. The attack occurs preferentially at the C3 position due to the higher electron density at this position in the 7-azaindole system.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
The strong electron-withdrawing nature of the nitro group at the C5 position deactivates the pyridine ring towards electrophilic attack, further ensuring the high regioselectivity of the formylation on the pyrrole ring.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent premature quenching of the Vilsmeier reagent.
-
Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. It is crucial to add the POCl₃ slowly to the cooled DMF to control the reaction temperature and prevent side reactions.
-
Work-up: The quenching of the reaction mixture with water and subsequent neutralization should be performed carefully, as it can be exothermic and may involve the release of acidic gases.
-
Purification: The crude product may contain unreacted starting material or by-products. Purification by column chromatography is often necessary to obtain the product in high purity.[4][5][6] The choice of eluent system should be optimized using TLC analysis.
Conclusion
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presented in this guide provides a reliable and scalable route to a valuable intermediate in pharmaceutical research. By employing a modern, metal-free cycloisomerization for the synthesis of the 5-nitro-7-azaindole core and a classic Vilsmeier-Haack reaction for the subsequent formylation, researchers can efficiently access this key building block. The detailed protocols, mechanistic discussions, and practical advice provided herein are intended to empower scientists in their efforts to develop novel and impactful therapeutics.
References
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]
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Kumari, S., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 23456-23493. [Link]
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Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 99, 10-23. [Link]
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Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its derivatives. International Journal of Industrial Chemistry, 4(1), 26. [Link]
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Rajput, A. P., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]
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Iaroshenko, V. O. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Zhang, M. Z., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 995-1000. [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Nitro-7-azaindole-3-carboxaldehyde
Executive Summary: 5-Nitro-7-azaindole-3-carboxaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature—comprising the privileged 7-azaindole scaffold, a versatile formyl group for subsequent modifications, and a nitro group that can be reduced to an amine or used as a handle in cross-coupling reactions—makes it a strategic intermediate for constructing complex molecular architectures. This guide provides a detailed, field-proven two-step synthetic pathway, emphasizing the chemical rationale behind the chosen methodologies and offering robust, step-by-step protocols for researchers and drug development professionals.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry.[1] As a bioisostere of both indole and the adenine fragment of ATP, it interacts favorably with a wide range of biological targets, particularly protein kinases.[2] This has led to its incorporation into numerous clinically successful drugs, including kinase inhibitors for oncology like Vemurafenib.[2] The introduction of substituents at the C-3, and C-5 positions of the 7-azaindole core allows for the fine-tuning of physicochemical properties and target engagement. The 3-carboxaldehyde function is a versatile handle for a plethora of chemical transformations, including reductive aminations, oxidations, and condensations, while the 5-nitro group serves as a precursor to the 5-amino group, a key pharmacophoric element in many kinase inhibitors.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 5-nitro-7-azaindole-3-carboxaldehyde is most logically approached via a two-step sequence starting from a pre-functionalized pyridine ring. This strategy circumvents the significant challenges associated with the direct functionalization of the parent 7-azaindole.
The chosen synthetic pathway involves:
-
Synthesis of the Key Intermediate, 5-Nitro-7-azaindole: A scalable, metal-free cycloisomerization reaction to construct the azaindole core with the nitro group already in place.
-
C-3 Formylation via Vilsmeier-Haack Reaction: A classic and highly regioselective electrophilic aromatic substitution to install the carboxaldehyde group at the electron-rich C-3 position.
This approach is superior to alternatives because direct nitration of 7-azaindole is notoriously unselective and prone to side reactions, while the Vilsmeier-Haack reaction provides reliable and high-yielding access to the desired 3-formyl product.
Caption: High-level overview of the two-step synthetic strategy.
Step 1: Scalable Synthesis of 5-Nitro-7-azaindole
The synthesis of the crucial 5-nitro-7-azaindole intermediate is best achieved using a modern, scalable process that avoids harsh nitrating conditions on the sensitive azaindole ring system. An efficient method reported in the literature involves the metal-free cycloisomerization of 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.[3] This process is advantageous due to its high yield, operational simplicity, and demonstrated success on a multi-kilogram scale.[3]
Experimental Protocol: Synthesis of 5-Nitro-7-azaindole
This protocol is adapted from a validated and scalable process.[3]
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 kg, 4.25 mol).
-
Reagent Addition: Add water (230 mL, 12.75 mol) followed by morpholine (3.7 kg, 42.5 mol).
-
Reaction Execution: Heat the stirred mixture to 90 °C. The reaction is typically complete within 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (2.0 L). A yellow solid will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 5-nitro-7-azaindole as a yellow solid.
Quantitative Data Summary: Synthesis of 5-Nitro-7-azaindole
| Parameter | Value | Reference |
| Starting Material | 5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | [3] |
| Key Reagents | Morpholine, Water | [3] |
| Temperature | 90 °C | [3] |
| Reaction Time | 24 hours | [3] |
| Typical Yield | ~88% | [3] |
| Appearance | Yellow Solid | [3] |
Step 2: C-3 Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles and azaindoles.[4][5] The reaction employs the "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
Mechanistic Rationale and Causality
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent is a relatively mild electrophile, but the pyrrole ring of the 7-azaindole nucleus is sufficiently electron-rich to react. The substitution occurs regioselectively at the C-3 position, which is the most nucleophilic site.
However, a critical consideration for this specific transformation is the presence of the 5-nitro group. As a powerful electron-withdrawing group, it deactivates the entire ring system towards electrophilic attack.[8] This deactivation means that the reaction will require more forcing conditions (i.e., higher temperature and/or longer reaction time) compared to the formylation of unsubstituted 7-azaindole.[9] The protocol below is designed to overcome this deactivation barrier.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Synthesis of 5-Nitro-7-azaindole-3-carboxaldehyde
This protocol is based on established procedures for the Vilsmeier-Haack formylation of deactivated indole systems.[10]
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent forms as a solid or viscous oil.
-
Substrate Addition: Dissolve or suspend 5-nitro-7-azaindole (1.0 equivalent) in anhydrous DMF and add it portion-wise or via cannula to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-90 °C. The elevated temperature is necessary to overcome the deactivating effect of the nitro group. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Basify the resulting aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium hydroxide solution. A precipitate will form.
-
Purification: Collect the crude product by filtration, wash the filter cake with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield 5-nitro-7-azaindole-3-carboxaldehyde.
Quantitative Data Summary: Vilsmeier-Haack Formylation
| Parameter | Value (Typical) | Rationale / Reference |
| Starting Material | 5-Nitro-7-azaindole | - |
| Key Reagents | POCl₃, DMF | [5][6] |
| Equivalents of POCl₃ | 1.5 - 2.0 | To ensure complete conversion of the deactivated substrate. |
| Temperature | 70 - 90 °C | Required to overcome the electron-withdrawing effect of the NO₂ group.[8] |
| Reaction Time | 4 - 12 hours | Dependent on temperature and substrate reactivity. |
| Typical Yield | 80 - 95% | Based on analogous systems.[10] |
| Appearance | Light yellow to yellow solid | - |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Work-up: The quenching of the reaction mixture with ice and subsequent basification is exothermic and may release fumes. This step should be performed slowly and with caution in a fume hood.
Conclusion
The preparation of 5-nitro-7-azaindole-3-carboxaldehyde is reliably achieved through a robust and scalable two-step synthetic sequence. The strategy involves an initial metal-free cycloisomerization to form the 5-nitro-7-azaindole core, followed by a regioselective Vilsmeier-Haack formylation at the C-3 position. Understanding the electronic impact of the nitro substituent is critical for selecting the appropriate reaction conditions for the formylation step, which requires elevated temperatures to proceed efficiently. This guide provides the necessary protocols and mechanistic insights for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
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Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of novel heterocycles. Growing Science. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. Wiley Online Library. Available at: [Link]
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Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]
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Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. PubMed. Available at: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available at: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. Available at: [Link]
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THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
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Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available at: [Link]
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5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Foreword: Navigating the Known and the Unknown
In the landscape of drug discovery and materials science, 7-azaindole derivatives are prized scaffolds due to their versatile biological activities, including their roles as kinase inhibitors and potential antiviral agents.[1][2] The functionalization of this core structure, for instance, with a nitro group, introduces unique electronic properties that can be pivotal for molecular interactions and further synthetic transformations. 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 5-nitro-7-azaindole-3-carbaldehyde) is one such molecule of interest, serving as a potentially crucial building block.[3]
A rigorous structural confirmation is the bedrock of any chemical research. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. However, for novel or specialized compounds such as 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, comprehensive, publicly-archived spectral data can be sparse.
This guide is structured to address this reality. It serves as both a repository of predicted data and a methodological handbook. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind it. We will delve into the predicted spectral characteristics of this molecule, grounding our predictions in the fundamental principles of spectroscopy and comparative data from analogous structures. Furthermore, we will provide robust, field-tested protocols for acquiring high-fidelity spectral data, empowering researchers to perform their own analyses with confidence.
Molecular Structure and Electronic Landscape
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and the interplay of its functional groups.
-
Core Scaffold: The molecule is built on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) bicyclic system, which consists of a pyridine ring fused to a pyrrole ring.[1]
-
Key Substituents:
-
Aldehyde Group (-CHO) at C3: This is a moderately deactivating, electron-withdrawing group that will significantly influence the chemical shift of the adjacent proton (H2).
-
Nitro Group (-NO₂) at C5: This is a very strong electron-withdrawing group, which will deshield nearby protons (H4 and H6) and carbons, shifting their resonance signals downfield in the NMR spectrum.[3]
-
-
Molecular Formula: C₈H₅N₃O₃[4]
-
Molecular Weight: 191.15 g/mol [5]
The combination of the electron-deficient pyridine ring and two powerful electron-withdrawing groups creates a highly electron-poor aromatic system, which dictates its reactivity and spectroscopic signature.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Predicted ¹H NMR Spectral Data
The analysis is based on a predicted spectrum in a standard solvent like DMSO-d₆, which is suitable for this class of compounds. The pyrrole N-H proton is expected to be observable and exchangeable.
| Predicted Signal | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) | Rationale |
| H-aldehyde | Singlet (s) | ~10.0 - 10.2 | - | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield. |
| H-6 | Doublet (d) | ~9.2 - 9.4 | J ≈ 2.5 Hz | Strongly deshielded by the adjacent nitrogen and the para-nitro group. Coupled to H-4. |
| H-4 | Doublet (d) | ~8.8 - 9.0 | J ≈ 2.5 Hz | Deshielded by the nitro group at C-5. Coupled to H-6. |
| H-2 | Singlet (s) | ~8.5 - 8.7 | - | Adjacent to the aldehyde group and the pyrrole nitrogen, leading to a downfield shift. |
| N-H | Broad Singlet (br s) | >12.0 | - | The pyrrole N-H proton is acidic and its signal is typically broad and far downfield, especially in DMSO. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electron-poor nature of the carbon skeleton.
| Predicted Signal | Predicted δ (ppm) | Rationale |
| C-aldehyde | ~185 - 190 | The carbonyl carbon of an aromatic aldehyde is characteristically found in this region. |
| C-7a | ~152 - 155 | Bridgehead carbon adjacent to the pyridine nitrogen. |
| C-6 | ~148 - 150 | Attached to a proton and strongly influenced by the adjacent pyridine nitrogen. |
| C-5 | ~142 - 145 | Carbon bearing the nitro group; its signal will be significantly downfield. |
| C-2 | ~138 - 141 | Influenced by the adjacent nitrogen and the attached aldehyde group. |
| C-3a | ~130 - 133 | Bridgehead carbon. |
| C-4 | ~120 - 123 | Carbon attached to a proton, deshielded by the adjacent nitro group. |
| C-3 | ~118 - 121 | Carbon bearing the aldehyde group. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality data for structural elucidation.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
5 mm NMR tubes.
Reagents:
-
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (approx. 5-10 mg).
-
Deuterated solvent (e.g., DMSO-d₆, 0.6 mL).
-
Internal Standard (optional, e.g., Tetramethylsilane - TMS).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Vortex or sonicate gently until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to lower natural abundance), spectral width of ~220 ppm, relaxation delay of 2-5 seconds.
-
Process and reference the spectrum using the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships (e.g., between H-4 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3300 - 3100 | N-H stretch (pyrrole) | Medium | Characteristic of N-H stretching in heterocyclic rings.[6] |
| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on the aromatic rings. |
| ~2850, ~2750 | C-H stretch (aldehyde) | Weak | Fermi resonance doublet, a hallmark of the aldehyde C-H bond. |
| ~1700 - 1680 | C=O stretch (aldehyde) | Strong | Strong absorption due to the conjugated aldehyde carbonyl group. |
| ~1620 - 1580 | C=C & C=N stretches | Medium | Aromatic ring stretching vibrations. |
| ~1550 - 1510 | Ar-NO₂ asymmetric stretch | Strong | A powerful, characteristic absorption for the nitro group. |
| ~1360 - 1330 | Ar-NO₂ symmetric stretch | Strong | The second key absorption band for the nitro group. |
| ~800 - 900 | C-H out-of-plane bending | Strong | Bending modes in the fingerprint region, sensitive to the substitution pattern. |
Experimental Protocol for FT-IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the exact molecular weight and, with high-resolution instruments, the elemental composition. It also offers structural clues through fragmentation patterns.
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, likely to produce the protonated molecular ion [M+H]⁺.
-
Expected Molecular Ion:
-
Formula: C₈H₅N₃O₃
-
Exact Mass: 191.0331
-
[M+H]⁺: 192.0409
-
-
Key Fragmentation Pathways: The fragmentation will be driven by the stability of the aromatic core and the nature of the substituents.
-
Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment at m/z 145 [M-NO₂]⁺.
-
Loss of CO: Subsequent loss of the carbonyl group from the aldehyde, leading to a fragment at m/z 163 [M-CO]⁺.
-
Combined Losses: A fragment corresponding to the loss of both CO and a hydrogen radical might be observed at m/z 162.
-
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., ESI-TOF or ESI-Orbitrap).[2][7]
-
HPLC or syringe pump for sample introduction.
Reagents:
-
Sample solution (approx. 0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion with a syringe pump or through an HPLC system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.
-
Analyze the spectrum for key fragment ions to corroborate the proposed structure.
-
Integrated Spectroscopic Workflow
The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. No single method provides a complete picture. The workflow below illustrates the logical process for unambiguous structure confirmation.
Caption: Integrated workflow for spectroscopic structure validation.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Szafran, B., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Retrieved from [Link]
-
Nakajima, A., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Laser Chemistry. Retrieved from [Link]
-
Chattopadhyay, S. K., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]
-
Chen, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]
-
El-Ghanam, A. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
Supporting Information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". (n.d.). Retrieved from [Link]
-
Stansbury Research. (n.d.). 5-nitro-1H-pyrrolo[2, 3-b]pyridine-3-carbaldehyde, min 97%, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... Retrieved from [Link]
-
ResearchGate. (2007). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]
-
ResearchGate. (1958). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 1167056-97-4 [smolecule.com]
- 4. 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [cymitquimica.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the heterocyclic compound 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This molecule, a derivative of the privileged 7-azaindole scaffold, is of significant interest in medicinal chemistry due to its potential as a building block for various therapeutic agents. This document outlines the Vilsmeier-Haack formylation as a primary synthetic route and delves into the spectroscopic analysis required for unambiguous structure elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it discusses the compound's reactivity and its applications in drug discovery, particularly in the development of kinase inhibitors.
Introduction
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-nitro-7-azaindole-3-carbaldehyde, is a key synthetic intermediate built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The 7-azaindole framework is a well-established pharmacophore found in numerous biologically active compounds, prized for its ability to mimic the purine structure and engage in crucial hydrogen bonding interactions with biological targets. The introduction of a nitro group at the C5 position and a carbaldehyde at the C3 position offers versatile handles for further chemical modifications, making this compound a valuable starting material for the synthesis of diverse compound libraries.
The pyrrolo[2,3-b]pyridine scaffold has been extensively explored in the development of inhibitors for various kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[1][2] The strategic placement of the electron-withdrawing nitro group and the reactive aldehyde functionality on this scaffold allows for the exploration of structure-activity relationships (SAR) in the design of potent and selective therapeutic agents.[2][3]
This guide serves as a detailed resource for researchers, providing both the theoretical underpinnings and practical protocols for the synthesis and comprehensive characterization of this important heterocyclic building block.
Synthesis and Purification
The primary and most efficient method for the synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 5-nitro-1H-pyrrolo[2,3-b]pyridine precursor.[4] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5] The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 5-nitro-7-azaindole attacks the electrophilic carbon of the Vilsmeier reagent. The formylation occurs regioselectively at the C3 position, which is the most nucleophilic position of the 7-azaindole ring system.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.
Caption: General workflow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack reactions on similar heterocyclic systems. Researchers should optimize conditions as needed.
Materials:
-
5-Nitro-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Formation of Vilsmeier Reagent: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 - 2.0 eq) to anhydrous DMF at 0 °C (ice bath) with stirring. Allow the mixture to stir at this temperature for 30 minutes.
-
Reaction: Add the prepared Vilsmeier reagent dropwise to the solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is typically a solid.[7] Purification is most effectively achieved by silica gel column chromatography.
Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent system and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃ | [7][8] |
| Molecular Weight | 191.15 g/mol | [7][8] |
| CAS Number | 937012-15-2 | [7][8] |
| Appearance | Solid | [7] |
| Purity | Typically >97% | [9] |
Spectroscopic Characterization
Unambiguous identification and characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde require a combination of spectroscopic techniques. The expected spectral data are discussed below, with comparisons to similar structures where direct data is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. For the related 1H-indole-3-carbaldehyde, this signal appears around δ 10.08 ppm.[10]
-
Pyrrole Proton (C2-H): A singlet, also in the downfield region, typically between δ 8.0 and 9.0 ppm.
-
Pyridine Protons (C4-H and C6-H): Two doublets in the aromatic region, with chemical shifts influenced by the nitro group. The proton at C4 will likely be more deshielded and appear further downfield than the proton at C6.
-
NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically between δ 180 and 195 ppm. For 1H-indole-3-carbaldehyde, this signal is at δ 185.34 ppm.[10]
-
Aromatic Carbons: Signals for the eight aromatic carbons will be observed in the region of δ 110-160 ppm. The carbon bearing the nitro group (C5) will be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity and Chemical Transformations
The presence of the aldehyde and nitro functionalities, along with the pyrrolo[2,3-b]pyridine core, endows 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with a rich and versatile reactivity profile.
Caption: Key reactive sites and potential transformations.
-
Reactions of the Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide range of transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Reductive amination to form various substituted amines.
-
Wittig reaction and related olefination reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with active methylene compounds.
-
-
Reactions of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is crucial for many medicinal chemistry applications, as the amino group can serve as a key pharmacophoric element or a point for further diversification.
-
Reactions of the Pyrrole NH: The pyrrole nitrogen can be alkylated or arylated under basic conditions, allowing for the introduction of various substituents at the N1 position.
Applications in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad range of biological activities.[11] 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a valuable starting material for the synthesis of compounds targeting various diseases.
-
Kinase Inhibitors: A significant application of pyrrolo[2,3-b]pyridine derivatives is in the development of kinase inhibitors.[2][3] The aldehyde functionality can be elaborated into various pharmacophores that can interact with the ATP-binding site of kinases. The nitro group, often after reduction to an amine, can be used to introduce substituents that enhance potency and selectivity.
-
Anticancer Agents: Due to the role of kinases in cancer progression, many 7-azaindole-based kinase inhibitors have been investigated as potential anticancer agents.[1]
-
Other Therapeutic Areas: The versatility of the 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold allows for its use in the synthesis of compounds with potential applications in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders.
Safety and Handling
As with all chemical reagents, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a reliable and scalable method. The presence of the nitro and aldehyde groups provides two distinct and reactive handles for further chemical modifications, enabling the synthesis of a wide array of derivatives. A thorough understanding of its synthesis, purification, and spectroscopic characterization is essential for its effective utilization in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a foundational resource for researchers working with this important heterocyclic compound.
References
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [cymitquimica.com]
- 8. labsolu.ca [labsolu.ca]
- 9. calpaclab.com [calpaclab.com]
- 10. rsc.org [rsc.org]
- 11. scribd.com [scribd.com]
The Pivotal Role of 5-Nitro-7-Azaindole in Modern Drug Discovery: A Guide to its Physicochemical Properties and Reactivity
An In-Depth Technical Guide for Researchers
Introduction: Beyond a Simple Scaffold
In the landscape of medicinal chemistry, the 7-azaindole scaffold is a privileged structure, recognized for its role in numerous biologically active compounds, particularly as kinase inhibitors.[1][2] The introduction of a nitro group at the 5-position transforms this scaffold into 5-nitro-7-azaindole (1H-pyrrolo[2,3-b]pyridine), a key intermediate with profound implications for drug development, especially in oncology.[3] This guide moves beyond a simple recitation of data, providing a Senior Application Scientist’s perspective on the critical physical and chemical properties of this molecule and its derivatives. Understanding these characteristics is not merely an academic exercise; it is fundamental to optimizing solubility, predicting solid-state behavior, designing synthetic routes, and ultimately, accelerating the development of novel therapeutics. We will explore the causality behind its properties, from its electronic structure to its intermolecular interactions, and provide actionable experimental protocols for its characterization.
Molecular Structure and Solid-State Properties: The Dominance of the Hydrogen-Bonded Dimer
The foundational properties of 5-nitro-7-azaindole stem from its heterocyclic structure, which features a π-electron deficient pyridine ring fused to a π-electron rich pyrrole ring. This electronic push-pull dynamic governs its reactivity and intermolecular interactions.
Crystal Structure and Intermolecular Forces
While a specific crystal structure for the parent 5-nitro-7-azaindole is not widely published, extensive crystallographic studies on closely related derivatives, such as 3-chloro-7-azaindole and other halogenated analogs, reveal a consistent and highly influential structural motif: a centrosymmetric, planar dimer formed by a pair of strong, nearly linear N-H···N hydrogen bonds.[4][5][6] In this arrangement, the pyrrole N1-H of one molecule acts as a hydrogen bond donor to the pyridine N7 of a second molecule, and vice-versa. This dual hydrogen bonding is a dominant force, dictating the solid-state packing and influencing many physical properties, including melting point and solubility. The presence of the electron-withdrawing nitro group is unlikely to disrupt this fundamental pairing.
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties of a drug candidate is non-negotiable. These parameters directly impact absorption, distribution, metabolism, and excretion (ADME).
| Property | Value / Observation | Significance in Drug Development |
| Molecular Formula | C₇H₅N₃O₂[7] | Foundation for molecular weight calculation and elemental analysis. |
| Molecular Weight | 163.13 g/mol [7] | Affects diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Melting Point | 280 °C[8] | A high melting point suggests a stable crystal lattice, likely reinforced by the strong N-H···N hydrogen bonding observed in analogs.[4][6] This stability can impact dissolution rates. |
| pKa | Expected to be < 4.59. | The parent 7-azaindole has a pKa of 4.59.[9] The strongly electron-withdrawing 5-nitro group will significantly increase the acidity of the pyrrole N-H and decrease the basicity of the pyridine N7, resulting in a lower pKa. This value is critical for predicting ionization state, solubility, and receptor interactions at physiological pH. |
| Lipophilicity (LogP) | Computed XLogP3 = 1.1.[7] | A LogP of 1.1 suggests moderate lipophilicity, balancing aqueous solubility and membrane permeability. However, this is a computed value for the neutral species. The effective lipophilicity (LogD) will be pH-dependent due to the molecule's ionizable nature.[10] |
| Solubility | Generally low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO). | The stable, hydrogen-bonded dimer structure contributes to low aqueous solubility, a common challenge for this class of compounds. Solubility in organic solvents is essential for reaction chemistry and formulation. |
Spectroscopic Profile: A Fingerprint for Analysis
Spectroscopic analysis is the cornerstone of structural verification and purity assessment.
UV-Vis Absorption
The 7-azaindole core is a robust chromophore. Based on data from the analogous 5-nitroindole, which has an absorption maximum (λ_max) at 322 nm in 2-propanol, 5-nitro-7-azaindole is expected to absorb strongly in the near-UV range (300-350 nm).[11] The exact λ_max is sensitive to solvent polarity and, critically, to pH. Protonation of the pyridine nitrogen or deprotonation of the pyrrole nitrogen will induce significant shifts in the absorption spectrum, a property that is exploited for pKa determination.
Fluorescence Spectroscopy
The parent 7-azaindole is a well-known fluorophore, though its properties are highly sensitive to its environment.[12] In aqueous solutions, its fluorescence is often quenched due to dimer formation and interactions with water.[13] However, derivatization at the N1 position can block this quenching pathway and dramatically increase the fluorescence quantum yield.[13] The emission of 7-azaindole derivatives is typically in the 370-390 nm range but can be significantly red-shifted in certain environments or upon excited-state proton transfer (ESPT).[13][14] The nitro-substituted derivative is expected to have a lower quantum yield compared to the parent compound due to non-radiative decay pathways introduced by the nitro group.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of 5-nitro-7-azaindole is the N-H stretching region. Due to the strong N-H···N hydrogen bonding in the solid state, this peak is not a sharp band but rather a very broad and complex absorption observed between 3300 and 2500 cm⁻¹.[4][6] Other key signals include the asymmetric and symmetric stretching of the nitro group (typically ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively) and characteristic aromatic C-H and C=C/C=N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The pyrrole N-H proton will appear as a very broad singlet far downfield (>11 ppm), characteristic of its involvement in hydrogen bonding. The aromatic protons will appear between ~7.0 and 9.0 ppm. The H4 and H6 protons, being ortho to the strongly electron-withdrawing nitro group, are expected to be the most deshielded and appear at the downfield end of this range.
-
¹³C NMR: The carbon atoms C4, C5, and C6 will be most affected by the nitro group. C5, directly attached to the nitro group, will be significantly deshielded, while C4 and C6 will also experience downfield shifts. Full assignment requires 2D NMR techniques (COSY, HSQC, HMBC).[15]
Chemical Reactivity: A Versatile Synthetic Intermediate
The utility of 5-nitro-7-azaindole lies in its chemical reactivity, which allows for its elaboration into more complex drug candidates.
-
Reduction of the Nitro Group: This is arguably the most important reaction. The nitro group can be readily reduced to a primary amine (5-amino-7-azaindole) using standard conditions such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., SnCl₂, HCl). This resulting amine is a critical functional handle for introducing further diversity through amide bond formation, sulfonylation, or reductive amination.
-
N-Alkylation/Arylation: The pyrrole nitrogen is nucleophilic and can be substituted using an alkyl or aryl halide in the presence of a suitable base (e.g., NaH, K₂CO₃). This modifies the core structure and can be used to block the hydrogen-bonding site, which may improve solubility.
-
Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. While the 5-nitro group is deactivating, reactions at the C3 position are known for the 7-azaindole core.[9]
Experimental Protocols: A Practical Guide
Trustworthy data is built on robust experimental design. The following section details a validated protocol for determining one of the most critical, yet often unreported, properties: the pKa.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method is ideal as it requires a small amount of sample and leverages the inherent chromophore of the molecule.[16] The principle relies on the fact that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is derived.[17]
Materials & Equipment:
-
UV-Vis spectrophotometer with a 96-well plate reader (recommended for throughput) or standard cuvette holder.[16]
-
Calibrated pH meter.
-
96-well UV-transparent microplates or quartz cuvettes.
-
Stock solution of 5-nitro-7-azaindole (e.g., 10 mM in DMSO).
-
A series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).
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A Technical Guide to the Discovery and Isolation of Novel 7-Azaindole Compounds
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The 7-azaindole core, a bioisosteric analog of indole, has cemented its status as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, stemming from the integration of a pyridine ring, allow it to serve as a versatile pharmacophore that can significantly enhance a molecule's binding affinity, selectivity, and pharmacokinetic profile.[1] Unlike its parent indole, the 7-azaindole structure offers an additional hydrogen bond acceptor, which can be pivotal for strong and specific interactions with biological targets.[1] This has led to its incorporation into several FDA-approved drugs, most notably in oncology with kinase inhibitors like Vemurafenib (Zelboraf®) and Venetoclax (Venclexta).[1][3]
The strategic importance of this scaffold demands robust and adaptable methodologies for the synthesis of novel derivatives and their subsequent high-purity isolation.[4][5] This guide provides a technical overview of the strategic considerations, core synthetic methodologies, and critical isolation techniques essential for advancing 7-azaindole-based drug discovery programs. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals.
Chapter 1: Strategic Synthesis of the 7-Azaindole Core
The construction of the 7-azaindole ring system is a non-trivial synthetic challenge. Traditional indole syntheses like the Fischer or Madelung methods often falter due to the electron-deficient nature of the pyridine precursors.[2][6] Consequently, a range of classical and modern techniques have been developed and optimized.
Classical Approaches: Building from Pyridine Precursors
The most common strategy involves the annelation of a pyrrole ring onto a pre-functionalized pyridine. A classic example is the Bartoli indole synthesis , which, despite sometimes suffering from low yields, remains a viable method for creating certain substituted azaindoles.[1] Another foundational approach is the Batcho-Leimgruber reaction, which has also proven effective.[1]
A significant challenge in these classical routes is controlling regioselectivity, especially when multiple reactive sites are present on the pyridine ring. The choice of starting material is therefore paramount. For instance, beginning with a substituted 2-aminopyridine derivative allows for a more controlled cyclization to form the desired 7-azaindole isomer.[6]
Modern Catalytic Methods: Precision and Versatility
Advances in metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, including 7-azaindoles.[4][6] These methods offer superior functional group tolerance, milder reaction conditions, and more precise control over substitution patterns.
Key Palladium-Catalyzed Reactions:
-
Sonogashira Coupling: This reaction is a cornerstone for creating the crucial C-C bond needed for pyrrole ring formation. A typical sequence involves coupling a halogenated aminopyridine (e.g., 2-amino-3-iodopyridine) with a terminal alkyne.[7] The resulting alkynylated pyridine can then undergo an intramolecular cyclization, often promoted by a base like potassium tert-butoxide (KOt-Bu), to yield the 7-azaindole core.[1][7]
-
Suzuki-Miyaura Coupling: This versatile coupling is frequently used to introduce diversity. For example, a pre-formed 7-azaindole boronic ester can be coupled with various aryl or heteroaryl halides to functionalize the scaffold.[8] Alternatively, a chloroamino-N-heterocycle can be coupled with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to build the ring system itself.[7]
Expertise in Action: Catalyst and Ligand Selection The success of these cross-coupling reactions hinges on the judicious selection of the palladium catalyst, ligand, and reaction conditions. For a Sonogashira coupling, a copper-free system (e.g., Pd(PPh₃)₄) is often preferred to avoid side reactions.[7] For Suzuki couplings, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically improve reaction efficiency, especially with sterically hindered substrates. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical for activating the boronic acid/ester and facilitating the catalytic cycle.
Workflow for Novel 7-Azaindole Synthesis
The overall process from conceptualization to a purified novel compound follows a logical sequence. The diagram below illustrates a typical workflow employing modern synthetic strategies.
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A Technical Guide to the Synthesis of 5-Nitro-7-Azaindole: Strategies and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-7-azaindole is a pivotal building block in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its synthesis, however, presents unique challenges due to the electronic properties of the azaindole nucleus. This in-depth guide provides a comprehensive overview of the primary synthetic strategies for obtaining 5-nitro-7-azaindole, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will explore both historical and modern, scalable approaches, offering detailed protocols and comparative analysis to inform route selection for research and development.
Introduction: The Significance of the 5-Nitro-7-Azaindole Scaffold
The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in drug discovery.[3][4] The introduction of a nitrogen atom into the benzene portion of the indole ring can significantly modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its pharmacokinetic profile and target engagement.[3] The further incorporation of a nitro group at the 5-position provides a key handle for subsequent functionalization, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[5] Notably, 5-nitro-7-azaindole is a crucial intermediate in the synthesis of potent kinase inhibitors and other anticancer agents.[1]
Synthetic Strategies: A Tale of Two Routes
The synthesis of 5-nitro-7-azaindole has evolved from a low-yielding, hazardous process to a safe, scalable, and efficient multi-kilogram operation. This guide will detail the two most prominent synthetic pathways.
Route 1: The Historical Approach via Nitration of 7-Azaindoline
The first reported synthesis of 5-nitro-7-azaindole, developed by Robison et al. in 1959, commences with the parent 7-azaindole.[1] This strategy hinges on the initial reduction of the pyrrole ring to protect it from nitration, followed by nitration of the electron-rich pyridine ring and subsequent re-aromatization.
The rationale behind this approach lies in the reactivity of the 7-azaindole ring system. Direct nitration of 7-azaindole is challenging and often leads to a mixture of products with low yields for the desired 5-nitro isomer. By reducing the pyrrole ring to form 7-azaindoline, the pyridine ring's electronics are altered, favoring nitration at the 5-position.[1]
However, this method is fraught with challenges. The nitration step utilizes a harsh combination of fuming nitric acid and concentrated sulfuric acid, posing significant safety risks, especially on a larger scale.[1] The overall yield for this multi-step process is also low, reported to be around 21%.[1]
Experimental Protocol: Synthesis of 5-Nitro-7-Azaindole via 7-Azaindoline
Step 1: Reduction of 7-Azaindole to 7-Azaindoline
-
Starting Material: 7-Azaindole
-
Procedure: A common method for this reduction involves catalytic hydrogenation. 7-Azaindole is dissolved in an appropriate solvent, such as acetic acid, and subjected to hydrogen gas in the presence of a catalyst like platinum oxide (PtO₂), typically under pressure. The reaction is monitored until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude 7-azaindoline can be purified by crystallization or used directly in the next step.
Step 2: Nitration of 7-Azaindoline
-
Starting Material: 7-Azaindoline
-
Procedure: 7-Azaindoline is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid, maintained at a low temperature (e.g., -5 °C). The reaction is highly exothermic and requires strict temperature control. The initial product is 1-nitro-7-azaindoline, which rearranges to the desired 5-nitro-7-azaindoline upon treatment with concentrated sulfuric acid.[1]
-
Work-up: The reaction mixture is cautiously quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product. The solid is then filtered, washed with water, and dried.
Step 3: Dehydrogenation of 5-Nitro-7-Azaindoline
-
Starting Material: 5-Nitro-7-Azaindoline
-
Procedure: The dehydrogenation (aromatization) of 5-nitro-7-azaindoline to 5-nitro-7-azaindole can be achieved by heating with a high-boiling point solvent and a catalyst. One reported method involves heating with Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) in the presence of a palladium on carbon (Pd/C) catalyst.[1]
-
Work-up: After cooling, the reaction mixture is diluted with a suitable solvent, and the catalyst is filtered off. The product is then isolated by evaporation of the solvent and purified by chromatography or recrystallization.
Route 2: A Modern, Scalable Synthesis via Cycloisomerization
To overcome the limitations of the historical route, a more contemporary and industrially viable approach has been developed. This strategy builds the pyrrole ring onto a pre-functionalized 5-nitropyridine core and culminates in a metal-free cycloisomerization.[1] This method offers significant advantages in terms of safety, yield, and scalability, having been successfully demonstrated on a multi-kilogram scale.[1]
The key to this approach is the strategic construction of a 2-amino-3-alkynyl-5-nitropyridine intermediate. This is achieved through a two-step process starting from the readily available 5-nitropyridin-2-amine.
Experimental Protocol: Scalable Synthesis of 5-Nitro-7-Azaindole
Step 1: Iodination of 5-Nitropyridin-2-amine
-
Starting Material: 5-Nitropyridin-2-amine
-
Rationale: To introduce the alkyne functionality at the 3-position via a Sonogashira coupling, a halogen needs to be installed at this position. Iodination is chosen as iodides are highly reactive in palladium-catalyzed cross-coupling reactions.
-
Procedure: 5-Nitropyridin-2-amine is dissolved in dilute sulfuric acid. Potassium periodate is added, followed by the dropwise addition of an aqueous solution of potassium iodide while refluxing.[1]
-
Work-up: The reaction is cooled and neutralized with sodium bicarbonate. Sodium thiosulfate is added to quench any remaining iodine. The precipitated solid, 3-iodo-5-nitro-pyridin-2-amine, is filtered, washed with water, and dried.[1]
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
Starting Material: 3-Iodo-5-nitro-pyridin-2-amine
-
Rationale: The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[6][7] In this step, the iodo-substituted pyridine is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.
-
Procedure: 3-Iodo-5-nitro-pyridin-2-amine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system with a base (e.g., triethylamine).[1]
-
Work-up: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude product, 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine, is purified, typically by column chromatography.
Step 3: Metal-Free Cycloisomerization
-
Starting Material: 5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine
-
Rationale: This final step involves the intramolecular cyclization of the 2-amino-3-alkynylpyridine to form the pyrrole ring of the azaindole. A key innovation in this route is the use of a metal-free cyclization method, which avoids potential contamination of the final product with heavy metals and simplifies purification. The reaction is promoted by a base and water.
-
Procedure: 5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine is heated in a mixture of morpholine and water.[1]
-
Work-up: Upon cooling, the product, 5-nitro-7-azaindole, precipitates as a yellow solid and can be isolated by simple filtration, washing with water, and drying. This step boasts a high yield and purity, often negating the need for chromatographic purification.[1]
Data Presentation and Workflow Visualization
Table 1: Comparison of Synthetic Routes for 5-Nitro-7-Azaindole
| Feature | Route 1: Nitration of 7-Azaindoline | Route 2: Cycloisomerization |
| Starting Material | 7-Azaindole | 5-Nitropyridin-2-amine |
| Key Steps | Reduction, Nitration, Dehydrogenation | Iodination, Sonogashira Coupling, Cycloisomerization |
| Overall Yield | ~21%[1] | High (details in cited literature)[1] |
| Scalability | Poor | Excellent (demonstrated on multi-kg scale)[1] |
| Safety Concerns | Use of fuming nitric acid and sulfuric acid[1] | Generally safer reagents and conditions |
| Purification | Multiple steps may require chromatography | Final product often precipitates in high purity[1] |
Diagram 1: Historical Synthesis of 5-Nitro-7-Azaindole
Caption: Workflow for the historical synthesis of 5-nitro-7-azaindole.
Diagram 2: Modern, Scalable Synthesis of 5-Nitro-7-Azaindole
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- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Utility of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Organic Synthesis
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the applications of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This versatile building block, also known as 5-nitro-7-azaindole-3-carbaldehyde, offers a unique combination of reactive functional groups and a privileged heterocyclic core, making it an invaluable starting material for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.
Introduction: A Scaffold of Significance
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and is present in numerous compounds with significant biological activity.[1] The introduction of a nitro group at the 5-position and a carbaldehyde at the 3-position dramatically influences the electronic properties and reactivity of the heterocyclic system. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring and can influence the acidity of the pyrrole N-H. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.[1]
This unique combination of features makes 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde a strategic precursor in multi-step syntheses, most notably in the development of targeted cancer therapies. A prominent example is its role as a key intermediate in the synthesis of Dabrafenib (GSK2118436), a potent inhibitor of BRAF kinase used in the treatment of melanoma.[2][3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₃ | [5] |
| Molecular Weight | 191.15 g/mol | [5] |
| Appearance | Solid | - |
| CAS Number | 937012-15-2 | [5] |
Synthetic Applications and Protocols
The true value of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in its reactivity, which allows for the construction of diverse and complex molecular architectures. Below are detailed protocols for key transformations, providing not just the steps but also the underlying chemical principles.
Protocol 1: Knoevenagel Condensation for the Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[6] This reaction is particularly useful for extending the carbon chain from the aldehyde and introducing functionalities that can be further elaborated.
Causality Behind Experimental Choices:
-
Base Catalyst: A weak base like piperidine or pyridine is typically used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[6]
-
Solvent: Protic solvents like ethanol or a mixture of water and ethanol can facilitate the reaction and product precipitation.[7]
-
Reaction Control: The reaction is often driven to completion by the removal of water, although in many cases, the product crystallizes directly from the reaction mixture.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitation occurs, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Caption: Wittig Reaction Workflow.
Protocol 3: Reductive Amination for the Synthesis of Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it does not readily reduce the starting aldehyde and is stable in acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is another common choice.
-
Solvent and pH: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid is often added to catalyze imine formation.
Experimental Protocol:
-
Reactant Mixture: To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq.) and a primary or secondary amine (1.2 eq.) in dichloromethane (DCM), add a catalytic amount of acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot
Caption: Reductive Amination Workflow.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
While the aldehyde itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a halide (e.g., bromide or iodide) which can then participate in this powerful palladium-catalyzed cross-coupling reaction to form biaryl structures. [8][9]The nitro group can also be a site for such reactions. [10]This protocol outlines a general procedure following the conversion of the aldehyde to a suitable halide.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura reaction. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The ligand stabilizes the palladium center and facilitates the catalytic cycle. [11]* Base and Solvent: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Experimental Protocol (following conversion of the aldehyde to a halide):
-
Reaction Setup: In a Schlenk flask, combine the 3-halo-5-nitro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Conclusion
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a reactive aldehyde, an electron-withdrawing nitro group, and a biologically relevant 7-azaindole core provides chemists with a powerful tool for the construction of complex molecules with significant potential in medicinal chemistry. The protocols outlined in this guide are intended to serve as a practical resource for researchers and empower them to leverage the full synthetic potential of this important intermediate.
References
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The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Chemical route to the synthesis of dabrafenib. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.
- FDA Approves Tafinlar (dabrafenib mesylate, GSK 2118436) for Advanced Melanoma. (2013, May 30). New Drug Approvals.
- Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (2015, March 19). New Drug Approvals.
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved January 22, 2026, from [Link]
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. (n.d.). Retrieved January 22, 2026, from [Link]
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Wittig reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (2025, October 26). Retrieved January 22, 2026, from [Link]
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Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved January 22, 2026, from [Link]
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Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2025, October 16).
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Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols: The Synthetic Utility of 5-Nitro-7-Azaindole-3-Carboxaldehyde
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity and synthetic applications of 5-nitro-7-azaindole-3-carboxaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique trifunctional nature: a highly reactive aldehyde, a transformable nitro group, and the privileged 7-azaindole scaffold. We will dissect the key reactions at each functional site, providing detailed, field-proven protocols and explaining the chemical principles that underpin these transformations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in the synthesis of novel bioactive molecules, particularly in the domain of kinase inhibitors.
Introduction: A Trifecta of Reactivity
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it frequently enhances molecular properties such as solubility and metabolic stability, and critically, it can form key hydrogen bond interactions with protein targets. The majority of kinase inhibitors, for instance, are designed as ATP competitors that interact with the hinge region of the kinase ATP binding site, and the 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[1]
The introduction of a nitro group at the 5-position and a carboxaldehyde at the 3-position transforms the simple azaindole core into a powerful and versatile synthetic intermediate, 5-nitro-7-azaindole-3-carboxaldehyde .
-
The Aldehyde (-CHO) at C3: This electrophilic center is a gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in condensations, olefinations, and reductive aminations, allowing for the facile introduction of diverse side chains and complex substituents.[2]
-
The Nitro (-NO₂) at C5: The strongly electron-withdrawing nitro group serves two primary purposes. Firstly, it modulates the electronic properties of the aromatic system. Secondly, and more importantly, it is a synthetic linchpin that can be readily reduced to a primary amine (-NH₂). This transformation dramatically alters the molecule's character from electron-poor to electron-rich and introduces a nucleophilic handle for a vast array of subsequent coupling reactions.[3]
-
The 7-Azaindole Core: This "privileged scaffold" is present in numerous FDA-approved drugs and clinical candidates. Its inherent biological relevance makes any derivative an attractive starting point for drug discovery programs.[4]
This guide will systematically detail the synthesis of this key intermediate and the strategic manipulation of its functional groups.
Synthesis of the Starting Material
The journey begins with the synthesis of the title compound itself. This is typically a two-step process starting from the commercially available 7-azaindole.
Workflow: Synthesis of 5-Nitro-7-Azaindole-3-Carboxaldehyde
Caption: Synthetic pathway from 7-azaindole to the target compound.
Protocol 2.1: Synthesis of 5-Nitro-7-azaindole
Causality: The nitration of 7-azaindole occurs regioselectively at the C5 position. The pyridine nitrogen deactivates the C4 and C6 positions towards electrophilic aromatic substitution, while the pyrrole ring directs substitution away from itself. The harsh acidic conditions (fuming nitric and sulfuric acid) are necessary to generate the potent nitronium ion (NO₂⁺) electrophile required for the reaction.
| Reagent/Parameter | Quantity/Value | Notes |
| 7-Azaindole | 1.0 eq | |
| Conc. Sulfuric Acid (H₂SO₄) | ~10-15 vol | Cooled to 0 °C |
| Fuming Nitric Acid (HNO₃) | 1.1 - 1.5 eq | Added dropwise |
| Temperature | 0 °C to RT | Maintain cooling during addition |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Work-up | Quench on ice, neutralize with base | Caution: highly exothermic |
Step-by-Step Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Add 7-azaindole portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once a homogenous solution is obtained, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2.2: Vilsmeier-Haack Formylation to Yield the Title Compound
Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[5] Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[6] The electron-rich C3 position of the pyrrole moiety in 5-nitro-7-azaindole then attacks this electrophile, leading to formylation after aqueous work-up.[7]
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Nitro-7-azaindole | 1.0 eq | |
| Dimethylformamide (DMF) | Solvent | Anhydrous grade |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 eq | Added dropwise |
| Temperature | 0 °C to 90 °C | Staged temperature profile |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Work-up | Quench on ice, neutralize with NaOH | Hydrolyzes the iminium intermediate |
Step-by-Step Methodology:
-
Dissolve 5-nitro-7-azaindole in anhydrous DMF in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add POCl₃ dropwise, keeping the internal temperature below 5 °C. An orange-red paste may form.
-
After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Add a solution of sodium hydroxide until the pH is basic (pH 8-9), which will induce precipitation of the product.[8]
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with water and dry under high vacuum to yield 5-nitro-7-azaindole-3-carboxaldehyde.
Key Reactions of the Aldehyde Functionality
The C3-aldehyde is a versatile handle for extending the molecular scaffold.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new C=C double bond.[9] This is a reliable method for introducing cyano-vinyl or ester-vinyl groups, which are common features in kinase inhibitors.
Caption: General scheme for Knoevenagel condensation.
Protocol 3.1: Knoevenagel Condensation with Malononitrile
Causality: A weak base like piperidine is sufficient to deprotonate the highly acidic methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate then eliminates water to form the thermodynamically stable conjugated alkene product.[10]
| Reagent/Parameter | Quantity/Value | Notes |
| Aldehyde Substrate | 1.0 eq | |
| Malononitrile | 1.0 - 1.1 eq | |
| Piperidine | Catalytic (2-5 mol%) | |
| Solvent | Ethanol (EtOH) | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 5 hours | Product often precipitates |
Step-by-Step Methodology:
-
Suspend 5-nitro-7-azaindole-3-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The product will often begin to precipitate out of the solution as a solid.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove residual reagents.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed if higher purity is required.[10]
Wittig Reaction
The Wittig reaction provides an excellent method for converting the aldehyde into an alkene, offering precise control over the new carbon framework. The reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent.[11]
Protocol 3.2: Wittig Olefination
Causality: The reaction mechanism begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[12] The choice of ylide (stabilized vs. unstabilized) and reaction conditions can influence the stereochemical outcome (E/Z ratio) of the resulting alkene.
| Reagent/Parameter | Quantity/Value | Notes |
| Aldehyde Substrate | 1.0 eq | |
| Phosphonium Salt | 1.1 eq | e.g., (Carbethoxymethyl)triphenylphosphonium bromide |
| Base | 1.1 eq | e.g., NaH, n-BuLi, K₂CO₃ |
| Solvent | THF, Dioxane, or DMF | Anhydrous |
| Temperature | 0 °C to Reflux | Dependent on base and ylide stability |
| Reaction Time | 2 - 24 hours | Monitor by TLC |
Step-by-Step Methodology (using a stabilized ylide):
-
To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to generate the ylide.
-
Add a solution of 5-nitro-7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous THF to the ylide suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Reductive Amination
Reductive amination is arguably one of the most important reactions for this substrate in drug discovery, as it introduces a nitrogen-containing side chain, a common feature in bioactive molecules. The process involves two steps: the formation of an imine (or iminium ion) via condensation with a primary or secondary amine, followed by in-situ reduction.[13]
Protocol 3.3: Reductive Amination with a Primary Amine
Causality: The reaction is typically performed under mildly acidic conditions which catalyze the initial condensation of the aldehyde and amine to form an imine intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion as it forms.[8] This drives the equilibrium towards the final amine product.
| Reagent/Parameter | Quantity/Value | Notes |
| Aldehyde Substrate | 1.0 eq | |
| Primary Amine | 1.0 - 1.2 eq | |
| Reducing Agent | 1.2 - 1.5 eq | Sodium Triacetoxyborohydride (STAB) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous |
| Additive | Acetic Acid (AcOH) | Catalytic amount |
| Temperature | Room Temperature | |
| Reaction Time | 4 - 16 hours | Monitor by TLC/LCMS |
Step-by-Step Methodology:
-
Dissolve 5-nitro-7-azaindole-3-carboxaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Key Reactions of the Nitro Functionality
The transformation of the C5-nitro group into an amine is a pivotal step that unlocks a new dimension of reactivity.
Reduction of the Nitro Group to a Primary Amine
This reduction is critical for many synthetic strategies, converting an electron-withdrawing group into a versatile electron-donating and nucleophilic amine. This new amine can then participate in amide couplings, sulfonamide formations, or serve as a directing group for further aromatic substitutions.
Scientific Challenge: A key consideration is the chemoselective reduction of the nitro group in the presence of the aldehyde. Many powerful reducing agents will reduce both functionalities. However, catalytic hydrogenation or transfer hydrogenation are often highly effective and selective for this transformation.[14]
Protocol 4.1: Catalytic Transfer Hydrogenation
Causality: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate in the presence of a palladium on carbon (Pd/C) catalyst is a mild and efficient method for nitro group reduction.[15] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group, reducing it to the amine, often leaving carbonyl groups intact.
Caption: Selective reduction of the nitro group via transfer hydrogenation.
| Reagent/Parameter | Quantity/Value | Notes |
| Nitro-Aldehyde Substrate | 1.0 eq | |
| Ammonium Formate (HCOONH₄) | 5.0 - 10.0 eq | Hydrogen source |
| Palladium on Carbon (10% Pd/C) | 10 mol% (by weight) | Catalyst |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | |
| Temperature | Reflux | |
| Reaction Time | 1 - 4 hours | Monitor by TLC |
Step-by-Step Methodology:
-
To a solution of 5-nitro-7-azaindole-3-carboxaldehyde (1.0 eq) in methanol, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C catalyst (10 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite pad thoroughly with methanol.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired 5-amino-7-azaindole-3-carboxaldehyde. Further purification by column chromatography may be necessary.
Conclusion: A Gateway to Complex Molecules
The reactions outlined in this guide demonstrate the exceptional synthetic potential of 5-nitro-7-azaindole-3-carboxaldehyde. By strategically manipulating the aldehyde and nitro functionalities, researchers can access a vast chemical space. For instance, a Knoevenagel condensation can be followed by a nitro reduction, and the resulting amino group can then be acylated to build complex structures reminiscent of multi-targeted kinase inhibitors. The protocols provided herein serve as a robust foundation for chemists to design and execute innovative synthetic routes, accelerating the discovery and development of next-generation therapeutics.
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
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ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]
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Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110–3114. Retrieved from [Link]
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Chakraborty, S., et al. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
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Hosseini, F. S., Nasri, S., & Bayat, M. (n.d.). Simple synthesis of 5-amino-8-nitro-7-aryl-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carboxamide derivatives. Sci-Hub. Retrieved from [Link]
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Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19(16), 3764–3768. Retrieved from [Link]
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Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. Retrieved from [Link]
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Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]
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Iadonisi, A., et al. (2016). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 52(71), 10792-10795. Retrieved from [Link]
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Afon'kin, A. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 289. Retrieved from [Link]
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ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved from [Link]
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Stolar, T., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(16), 4847. Retrieved from [Link]
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Das, A., et al. (2021). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 19(2), 353-365. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, April 23). How can an aromatic ketone be reduced in the presence of a nitro group?. Retrieved from [Link]
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Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-azaindole-3-carboxaldehyde. Retrieved from [Link]
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van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]
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L'Hermitte, N., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4333–4351. Retrieved from [Link]
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The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery - Application Notes and Protocols
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Among the myriad of heterocyclic scaffolds, the 7-azaindole core has emerged as a "privileged structure," particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth exploration of the application of functionalized 7-azaindoles, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals. The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system confers a unique set of physicochemical and biological properties that have been instrumental in the design of numerous successful clinical candidates and approved drugs.[1][2]
Part 1: The 7-Azaindole Advantage - A Bioisosteric Marvel
The primary strategic advantage of the 7-azaindole scaffold lies in its role as a superior bioisostere for the indole and purine systems.[2][3] Bioisosteric replacement is a cornerstone of modern drug design, allowing for the modulation of a lead compound's properties to overcome liabilities while retaining or enhancing biological activity.[4] The substitution of a carbon atom with a nitrogen atom in the benzene portion of the indole ring introduces significant changes that can be leveraged for therapeutic benefit.[2][3]
Enhanced Biological Activity: The Kinase Hinge-Binding Paradigm
A compelling body of evidence highlights the exceptional utility of the 7-azaindole moiety as a "hinge-binding" motif in kinase inhibitors.[1][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them key targets in oncology, inflammatory diseases, and neurodegenerative disorders.[6] The 7-azaindole scaffold mimics the adenine base of ATP, the natural substrate for kinases, enabling it to form critical hydrogen bond interactions with the kinase hinge region.[1][3]
The pyridine nitrogen at the 7-position, in concert with the pyrrolic nitrogen, facilitates a bidentate hydrogen bond with the kinase hinge, an interaction not as readily achieved by the parent indole scaffold.[1][5] This enhanced binding affinity often translates to significantly lower half-maximal inhibitory concentrations (IC50), a key measure of a drug's potency.[1]
Mechanism of Action: Kinase Hinge Interaction
The diagram below illustrates the bidentate hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region, which is crucial for potent inhibition.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Improved Physicochemical Properties and ADME Profiles
Beyond its profound impact on biological activity, the 7-azaindole scaffold often confers advantageous physicochemical properties essential for a successful drug candidate. The introduction of the nitrogen atom modulates key parameters such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility.[1][2] Generally, azaindoles exhibit increased polarity and improved solubility compared to their indole counterparts, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][7]
| Property | 7-Azaindole | Indole | Rationale for Improved Drug-likeness |
| LogP | Generally Lower | Generally Higher | Lower LogP can lead to improved solubility and reduced non-specific binding.[1] |
| Polar Surface Area (PSA) | Higher | Lower | Increased PSA can improve solubility and membrane permeability.[1] |
| Aqueous Solubility | Generally Higher | Generally Lower | Enhanced solubility is critical for oral bioavailability and formulation.[1][2] |
| Metabolic Stability | Often Improved | Susceptible to Oxidation | The nitrogen atom can alter the electronic properties, reducing susceptibility to oxidative metabolism.[4] |
Part 2: Therapeutic Applications of Functionalized 7-Azaindoles
The versatility of the 7-azaindole scaffold is evident in the wide array of therapeutic areas where it has been successfully applied. Its ability to serve as a privileged fragment in drug discovery has led to the development of numerous clinical candidates and marketed drugs.[2][3]
Oncology: A Kinase Inhibitor Powerhouse
The most prominent application of 7-azaindoles is in the development of kinase inhibitors for cancer therapy.[3][6]
-
Vemurafenib (Zelboraf®): An inhibitor of the B-RAF V600E mutated kinase, approved for the treatment of late-stage melanoma.[3][8]
-
Venetoclax (Venclexta®): A B-cell lymphoma 2 (Bcl-2) inhibitor used to treat chronic lymphocytic leukemia, showcasing the scaffold's utility beyond kinase inhibition.[3]
-
Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) inhibitor for the treatment of tenosynovial giant cell tumor.[2]
-
FGFR Inhibitors: Several 7-azaindole derivatives have been developed as potent and selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[9]
-
ATR Kinase Inhibitors: The clinical candidate AZD6738 is a 7-azaindole derivative that inhibits the ATR kinase, showing promise in treating cancers with specific DNA damage repair deficiencies.[2]
Beyond Oncology: A Scaffold for Diverse Targets
The therapeutic potential of 7-azaindoles extends beyond cancer:
-
Inflammatory Diseases: 7-azaindole derivatives have been investigated as inhibitors of Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs), which are involved in inflammatory and autoimmune disorders.[2][5]
-
Neurodegenerative Diseases: Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitors based on the 7-azaindole scaffold are being explored for their potential in treating neurodegenerative conditions.[2]
-
Infectious Diseases: A 7-azaindole derivative, JNJ-63623872, has shown potent activity as an influenza polymerase-B2 inhibitor.[2]
-
Allergic Diseases: The clinical candidate NVP-QAV680, a 7-azaindole derivative, is a selective antagonist of the CRTh2 receptor for the treatment of allergic diseases like asthma.[2]
Part 3: Experimental Protocols - Synthesis and Functionalization
The successful application of 7-azaindoles in drug discovery is underpinned by robust and versatile synthetic methodologies. While classic indole syntheses like the Fischer indole synthesis often give poor yields with pyridine-based starting materials, other methods have proven more effective.[3]
General Workflow for the Synthesis of Functionalized 7-Azaindoles
The following diagram outlines a general and adaptable workflow for the synthesis and subsequent functionalization of the 7-azaindole core, a common strategy in medicinal chemistry campaigns.
Caption: General synthetic workflow for functionalized 7-azaindoles.
Protocol 1: Synthesis of the 7-Azaindole Core via the Bartoli Reaction
The Bartoli indole synthesis is a reliable method for preparing substituted 7-azaindoles from ortho-substituted nitroarenes and vinyl Grignard reagents.
Materials:
-
Substituted 2-nitropyridine
-
Vinylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted 2-nitropyridine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N2 or Ar), add vinylmagnesium bromide (3.0 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired 7-azaindole.
Causality Behind Experimental Choices:
-
The use of a low temperature (-78 °C) is critical to control the initial addition of the Grignard reagent and prevent side reactions.
-
An excess of the Grignard reagent is necessary to ensure complete conversion of the starting material.
-
Quenching with a mild acid like NH4Cl neutralizes the reaction mixture without degrading the product.
Protocol 2: C-3 Halogenation of 7-Azaindole
Regioselective halogenation at the C-3 position provides a key handle for further functionalization via cross-coupling reactions.
Materials:
-
7-Azaindole
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Reaction Setup: Dissolve the 7-azaindole (1.0 eq) in MeCN or DCM (0.2 M).
-
Reagent Addition: Add NBS or NCS (1.05 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous Na2S2O3. Add saturated aqueous NaHCO3 and extract with DCM.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 3-halo-7-azaindole.
Self-Validating System:
-
The regioselectivity of the halogenation can be confirmed by 1H NMR spectroscopy, observing the disappearance of the C-3 proton signal and the characteristic shifts of the remaining aromatic protons.
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki coupling is a powerful tool for introducing aryl or heteroaryl substituents at a halogenated or borylated position of the 7-azaindole core.
Materials:
-
3-Bromo-7-azaindole
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DME)
Procedure:
-
Reaction Setup: To a reaction vessel, add the 3-bromo-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to obtain the desired 3-aryl-7-azaindole.
Authoritative Grounding: The development of advanced metal-catalyzed cross-coupling reactions has been pivotal for the efficient functionalization of the 7-azaindole template.[10]
Conclusion: A Future-Forward Scaffold
The 7-azaindole scaffold has firmly established itself as a privileged motif in medicinal chemistry, offering a powerful platform for the design of novel therapeutics with improved efficacy and drug-like properties. Its unique ability to act as a superior bioisostere, particularly in the context of kinase inhibition, has been a driving force in its widespread adoption. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, the application of functionalized 7-azaindoles is poised to expand, promising new breakthroughs in the treatment of a wide range of human diseases.
References
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Goud, T. V., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
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Warner, B. D., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]
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Chemical Synthesis. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved from [Link]
-
Solomon, V. R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Retrieved from [Link]
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Lu, C., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Retrieved from [Link]
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Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Retrieved from [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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Anizon, F., et al. (2015). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. Retrieved from [Link]
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J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Retrieved from [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors from 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its significance stems from its role as a bioisostere of both indole and the purine system of adenosine triphosphate (ATP), the natural substrate for kinases.[1][2] This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the kinase active site. The defining feature of the 7-azaindole core is its ability to form two crucial hydrogen bonds with the "hinge" region of the kinase domain: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as an acceptor.[3][4] This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity.
Our starting material, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , is a strategically designed precursor for building a diverse library of kinase inhibitors. It possesses two key functional handles for elaboration:
-
The 3-Carbaldehyde Group: A versatile electrophilic center, ideal for introducing various side chains that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.
-
The 5-Nitro Group: An electron-withdrawing group that can be readily reduced to a 5-amino group. This amino moiety is a critical vector for further diversification, allowing for the introduction of functionalities that can form additional interactions with the kinase or modulate the compound's physicochemical properties.
This guide provides detailed protocols for a modular synthetic approach, transforming this key starting material into a range of potential kinase inhibitors. The overall workflow is designed for maximum flexibility, enabling systematic exploration of the structure-activity relationship (SAR).
Figure 1: General Synthetic Workflow.
Part 1: Functionalization of the 3-Carbaldehyde Moiety
The aldehyde at the C3 position is the primary site for initial diversification. The following protocols detail two robust methods for extending the scaffold from this position.
Protocol 1.1: Knoevenagel Condensation for C-C Bond Formation
Scientific Rationale: The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound. This approach is ideal for introducing conjugated systems and rigid linkers, which can be crucial for orienting other functional groups correctly within the kinase active site. The reaction is catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in absolute ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add 1.1 equivalents of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
-
Catalyst Introduction: Add 0.1 equivalents of piperidine as a catalyst.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual reagents and solvent.
-
Drying & Characterization: Dry the purified product under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Reductive Amination for Linker Introduction
Scientific Rationale: Reductive amination is a highly efficient and widely used method for forming C-N bonds. It allows for the direct coupling of an aldehyde with a primary or secondary amine, introducing a flexible or rigid amine-containing linker. This is a key strategy for accessing the solvent-front region of the kinase. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, is tolerant of mildly acidic conditions, and does not reduce the nitro group.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.2 eq).
-
Catalyst (Optional): Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion.
-
Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 2: Reduction of the 5-Nitro Group to the Key 5-Amino Intermediate
The transformation of the electron-withdrawing nitro group into a nucleophilic amino group is a pivotal step. This amine serves as the primary handle for late-stage diversification to build out the SAR.
Figure 2: Transformation of the 5-Nitro Group.
Protocol 2.1: Catalytic Hydrogenation
Scientific Rationale: Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups. Palladium on carbon (Pd/C) is a robust catalyst that facilitates the reaction with molecular hydrogen. This method is often high-yielding and the work-up is simple, involving only the removal of the solid catalyst by filtration. It is the preferred method when other functional groups in the molecule are stable to hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 5-nitro intermediate (from Part 1) in ethanol or ethyl acetate (0.05 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For laboratory scale, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenation apparatus is recommended.
-
Reaction Execution: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: Rinse the filter pad with additional solvent. Concentrate the combined filtrates under reduced pressure to yield the 5-amino product, which is often pure enough for the next step.
Protocol 2.2: Chemical Reduction with Tin(II) Chloride
Scientific Rationale: When catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes), chemical reduction provides an excellent alternative. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for the selective reduction of aromatic nitro groups.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 5-nitro intermediate (1.0 eq) in absolute ethanol (0.1 M).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux (78 °C) and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under vacuum to remove the ethanol.
-
Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Carefully add saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution.
-
Filtration & Extraction: A solid tin salt precipitate will form. Filter this solid through Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.
Part 3: Late-Stage Diversification of the 5-Amino Group
The newly formed 5-amino group is the launchpad for exploring SAR. Coupling reactions at this position are used to introduce moieties that can form additional interactions, improve selectivity, or enhance pharmacokinetic properties.
Protocol 3.1: Amide Bond Formation via Activated Esters
Scientific Rationale: Amide bonds are a ubiquitous feature in kinase inhibitors. Their formation via coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is extremely efficient. HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the 5-amino group. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of the 5-amino intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M), add DIPEA (3.0 eq).
-
Activating Agent: Add HATU (1.2 eq) to the mixture.
-
Reaction Execution: Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the final compound by flash chromatography or preparative HPLC.
Protocol 3.2: Sulfonamide Synthesis
Scientific Rationale: The sulfonamide group is another critical functionality found in many approved kinase inhibitors, such as Vemurafenib.[1] It can act as a hydrogen bond acceptor and its geometry can be favorable for binding. The synthesis is a straightforward reaction between the 5-amino intermediate and a sulfonyl chloride in the presence of a base like pyridine, which acts as both the solvent and an acid scavenger.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 5-amino intermediate (1.0 eq) in pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into 1 M HCl (aq) and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with saturated NaHCO₃ (aq) and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Data Summary and SAR Exploration
The protocols described enable the systematic synthesis of a compound library. By varying the inputs at each stage, the structure-activity relationship can be thoroughly investigated.
Table 1: Summary of Synthetic Protocols
| Protocol | Transformation | Key Reagents | Typical Time | Notes |
| 1.1 | Aldehyde -> Alkene | Active Methylene, Piperidine | 2-4 h | Forms a rigid, conjugated linker. |
| 1.2 | Aldehyde -> Amine | R¹R²NH, NaBH(OAc)₃ | 12-24 h | Introduces a flexible or constrained linker. |
| 2.1 | Nitro -> Amine | H₂, Pd/C | 2-6 h | Clean, high-yielding. Not compatible with reducible groups. |
| 2.2 | Nitro -> Amine | SnCl₂·2H₂O | 1-3 h | Robust alternative to hydrogenation. |
| 3.1 | Amine -> Amide | R-COOH, HATU, DIPEA | 2-12 h | Highly efficient for creating diverse amides. |
| 3.2 | Amine -> Sulfonamide | R-SO₂Cl, Pyridine | 4-16 h | Key transformation for introducing hinge-binding motifs. |
Table 2: Example Structure-Activity Relationship (SAR) Data for a Hypothetical Kinase Target
| Compound ID | R¹ (from Protocol 1.2) | R² (from Protocol 3.2) | Kinase IC₅₀ (nM) |
| INH-001 | Cyclopropylmethyl | Phenyl | 150 |
| INH-002 | Cyclopropylmethyl | 4-Fluorophenyl | 85 |
| INH-003 | Cyclopropylmethyl | 3-Chlorophenyl | 45 |
| INH-004 | (Tetrahydrofuran-3-yl)methyl | 3-Chlorophenyl | 22 |
| INH-005 | Benzyl | 3-Chlorophenyl | 112 |
This data is illustrative and demonstrates how systematic modification using the described protocols can lead to the optimization of inhibitor potency.
References
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Sources
Application Notes & Protocols: Strategic Functionalization of the 7-Azaindole Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry.[1][2] As a bioisostere of both indole and purine, its unique electronic properties and ability to form specific hydrogen bond interactions have cemented its role in the development of targeted therapeutics, particularly kinase inhibitors.[2][3] This guide provides an in-depth exploration of the key strategies for the chemical modification of the 7-azaindole ring. We move beyond simple procedural lists to explain the underlying principles governing regioselectivity and reactivity. Detailed, field-proven protocols for electrophilic substitution, directed metalation, transition-metal-catalyzed cross-coupling, and direct C-H activation are presented, offering researchers a comprehensive toolkit for analogue synthesis and lead optimization.
The 7-Azaindole Core: A Strategic Overview of Reactivity
The 7-azaindole nucleus is an electron-rich bicyclic system, but the pyridine ring's nitrogen atom significantly modulates its reactivity compared to its indole counterpart. Understanding the electronic landscape is paramount for predicting and controlling the outcome of functionalization attempts.
-
Pyrrole Ring (C2 & C3): This moiety remains the most electron-rich part of the scaffold. The C3 position is the most nucleophilic site, making it the primary target for electrophilic attack. The C2 position is the next most reactive site within the pyrrole ring, often accessible via metalation.
-
Pyridine Ring (C4, C5, C6): This ring is electron-deficient. Direct electrophilic substitution on these carbons is challenging and typically requires harsh conditions or activation strategies (e.g., N-oxidation). Conversely, these positions, when pre-functionalized with a halogen, become excellent handles for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
The following diagram illustrates the primary sites of reactivity and the corresponding synthetic strategies that will be detailed in this guide.
Caption: Regioselectivity map for 7-azaindole functionalization.
Electrophilic Substitution at the C3-Position
The inherent nucleophilicity of the C3 carbon makes it the default position for electrophilic aromatic substitution. These reactions are often high-yielding and regioselective, providing foundational building blocks for further elaboration.
C3-Halogenation
Introduction of a halogen atom (Br, Cl, I) at the C3-position is one of the most common and useful transformations. The resulting 3-halo-7-azaindoles are versatile intermediates for transition-metal-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Reagents: N-halosuccinimides (NBS, NCS, NIS) are the preferred reagents. They are crystalline, easy to handle, and generate the electrophilic halogen species in situ under mild conditions, avoiding the strongly acidic and oxidative conditions of elemental halogens that can degrade the sensitive azaindole ring.
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used. They effectively dissolve the azaindole substrate and the reagent while remaining inert to the reaction conditions.
Protocol 2.1: Regioselective C3-Bromination of 7-Azaindole
Caption: Workflow for C3-Bromination of 7-Azaindole.
Step-by-Step Methodology:
-
Preparation: To a solution of 7-azaindole (1.0 equiv) in acetonitrile (0.2 M), add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-7-azaindole.
A similar protocol can be applied for chlorination and iodination using NCS and NIS, respectively. An enzymatic approach using a RebH halogenase variant has also been reported for high selectivity.[4]
C3-Sulfenylation and Selenylation
Direct introduction of sulfur or selenium moieties at the C3 position provides access to another class of valuable intermediates. An iodine-catalyzed method offers a mild and efficient route.[5]
Protocol 2.2: Iodine-Catalyzed C3-Sulfenylation
-
Setup: In a round-bottom flask, charge 7-azaindole (1.0 equiv), the desired thiol (1.1 equiv), and iodine (I₂) (20 mol%) in DMSO (0.2 M).[5]
-
Reaction: Stir the mixture in open air at 80 °C for 6 hours. Monitor by TLC.
-
Work-up: After completion, cool the reaction, add water and a saturated sodium thiosulfate solution, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-thio-7-azaindole product.[5]
| Electrophile Source | Position | Typical Yield | Reference |
| N-Bromosuccinimide (NBS) | C3 | >90% | [6] |
| N-Chlorosuccinimide (NCS) | C3 | ~85% | [4] |
| Thiophenol / I₂ | C3 | 80-95% | [5] |
| Diphenyl diselenide / I₂ | C3 | 83-96% | [5] |
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation is a powerful technique for functionalizing positions that are not electronically favored for deprotonation. By installing a Directed Metalation Group (DMG), typically on a ring nitrogen, lithiation can be precisely controlled.
Causality Behind Experimental Choices:
-
DMG: A carbamoyl group (e.g., -CON(iPr)₂) is an excellent DMG. It is sterically bulky and coordinates strongly with lithium bases. Its placement on N1 directs metalation to C2, while placement on N7 directs metalation to C6.[7][8]
-
Base: Strong, non-nucleophilic lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are required to deprotonate the C-H bond at low temperatures.
-
Temperature: Reactions are performed at -78 °C to prevent side reactions and ensure kinetic control of the deprotonation, leading to high regioselectivity.
A particularly innovative strategy is the "DMG Dance," where a carbamoyl group is induced to migrate from N7 to N1, allowing for sequential, regioselective functionalization at both C6 and C2.[7][8]
Protocol 3.1: DoM for C6-Functionalization and DMG Dance
Caption: Iterative functionalization via DoM and DMG Dance.
Step-by-Step Methodology (C6-Iodination Example): [8]
-
Preparation: Prepare a solution of N7-diisopropylcarbamoyl-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) under argon.
-
Metalation: Cool the solution to -78 °C and add LiTMP (2.2 equiv, prepared in situ from n-BuLi and TMP) dropwise. Stir for 1 hour at -78 °C.
-
Quench: Add a solution of iodine (I₂) (2.5 equiv) in THF dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Purification: Dry, concentrate, and purify by column chromatography to yield the 6-iodo-N7-carbamoyl-7-azaindole. This product can then be subjected to the DMG dance and further functionalization at C2.[8]
Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are indispensable for installing carbon-carbon and carbon-heteroatom bonds, providing unparalleled access to diverse chemical space. Halogenated azaindoles are the most common starting materials for these transformations.
Suzuki-Miyaura Coupling
The Suzuki coupling forms C-C bonds between a halo-azaindole and an organoboron reagent. A significant challenge is preventing catalyst inhibition by the unprotected N-H group of the azaindole. Modern catalyst systems have largely overcome this issue.[9]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Palladium precatalysts combined with sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective.[9][10] The bulky ligand promotes the crucial reductive elimination step and prevents the formation of inactive catalyst dimers, even with N-H free substrates.
-
Base: A mild inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used to activate the boronic acid without causing degradation of sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is used to dissolve both the organic and inorganic reaction components.
Protocol 4.1: Suzuki Coupling of 3-Bromo-7-Azaindole (Unprotected)
-
Setup: To a reaction vessel, add 3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄) (2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Degas: Seal the vessel, evacuate, and backfill with an inert gas (Ar or N₂) three times.
-
Reaction: Add degassed dioxane and water (typically a 4:1 to 10:1 ratio). Heat the mixture to 80-110 °C and stir until the reaction is complete (4-24 hours), as monitored by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
| Arylboronic Acid | C6-Coupling Yield (Protected) | C3,C6-Coupling Yield (One-Pot) | Reference |
| Phenylboronic acid | 95% | 88% | [10] |
| 4-Methoxyphenylboronic acid | - | 93% | [10] |
| 4-Fluorophenylboronic acid | - | 79% | [10] |
| Thiophene-3-boronic acid | - | 81% | [10] |
Buchwald-Hartwig Amination
This reaction forms C-N bonds, coupling halo-azaindoles with primary or secondary amines. As with Suzuki coupling, catalyst selection is critical for success with unprotected azaindoles.[11]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.
-
Catalyst/Ligand: Specific palladium precatalysts paired with ligands like DavePhos or RuPhos have been developed to be highly active and selective for C-X amination in the presence of the acidic N-H proton.[11][12]
Protocol 4.2: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
-
Setup: In a glovebox, combine 4-chloro-7-azaindole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and LiHMDS (1.5 equiv).[12]
-
Reaction: Add anhydrous dioxane, seal the vial, and heat to 100 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to obtain the 4-amino-7-azaindole product.
Direct C-H Activation
Direct C-H activation/functionalization represents the most atom-economical approach, as it circumvents the need to pre-install a halide or other leaving group. These reactions often rely on palladium or rhodium catalysis and may require a directing group or specific substrate activation.[13]
A notable example is the Pd-catalyzed direct arylation of the C6 position of 7-azaindole N-oxide. The N-oxide functionality serves a dual role: it activates the pyridine ring for C-H metalation and acts as an internal directing group.[13]
Protocol 5.1: Pd-Catalyzed C6-Arylation via N-Oxide [13]
-
Preparation of N-oxide: Treat N-methyl-7-azaindole with an oxidant like m-CPBA to form the corresponding N-oxide.
-
Coupling Reaction: In a sealed tube, combine the N-methyl-7-azaindole N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), pivalic acid (PivOH) (30 mol%), and cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Reaction: Add anhydrous toluene, seal the tube, and heat to 110 °C for 12-24 hours.
-
Work-up and Deprotection: After completion, the work-up typically involves filtration and chromatographic purification. The N-oxide can be reduced if necessary, and the N-methyl group can be removed under specific conditions to yield the final C6-arylated 7-azaindole.
Conclusion
The functionalization of the 7-azaindole ring system has evolved from classical electrophilic substitutions to highly sophisticated and regioselective metal-catalyzed methodologies. By understanding the electronic nature of the scaffold and leveraging modern synthetic tools—from directed metalation groups to specialized catalyst systems—researchers can now strategically and efficiently access derivatives functionalized at any of the five carbon positions. The protocols and principles outlined in this guide provide a robust framework for drug discovery professionals to navigate the synthesis of novel 7-azaindole-based compounds, accelerating the development of next-generation therapeutics.
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Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Ponra, S., et al. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]
-
Kuzmich, D., & Mulrooney, C. (2003). Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. Thieme Connect. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Versatile Transformations of the Aldehyde Group on the 5-Nitro-7-Azaindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 5-Nitro-7-Azaindole Scaffold and its Aldehyde Handle
The 7-azaindole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to act as a bioisostere of indole and purine systems. This structural mimicry allows it to interact with a diverse range of biological targets, including kinases, which has led to its incorporation into numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group at the 5-position profoundly modulates the electronic properties of the azaindole core, rendering it more electron-deficient. This feature can be strategically exploited to enhance binding affinities to specific protein targets and to fine-tune the pharmacokinetic profile of a drug candidate.
The presence of a carboxaldehyde group at the 3-position of the 5-nitro-7-azaindole scaffold provides a versatile synthetic handle for a wide array of chemical transformations.[3] This aldehyde group is activated by the electron-withdrawing nature of both the fused pyridine ring and the 5-nitro substituent, making it a highly reactive electrophilic center. This heightened reactivity allows for a variety of synthetic elaborations under conditions that are often milder than those required for less activated aldehydes.
This comprehensive guide provides detailed application notes and protocols for several key transformations of the aldehyde group on the 5-nitro-7-azaindole scaffold. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step procedures but also to offer insights into the underlying chemical principles and the rationale behind the selection of specific reagents and conditions, particularly in the context of this electron-deficient and potentially sensitive heterocyclic system.
I. Oxidation of the Aldehyde to a Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that opens up a new set of synthetic possibilities, including amide bond formation, esterification, and other carboxylic acid-based couplings. Given the electron-deficient nature of the 5-nitro-7-azaindole ring, a mild and selective oxidizing agent is preferable to avoid potential side reactions or degradation of the heterocyclic core.
Mechanistic Rationale:
The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorite (HOCl), is an excellent choice for this transformation. The reaction proceeds through a chlorous acid ester intermediate, which then undergoes a pericyclic rearrangement to yield the carboxylic acid. 2-Methyl-2-butene is commonly used as a scavenger to prevent unwanted side reactions, such as chlorination of the electron-rich pyrrole ring.
Experimental Protocol: Pinnick Oxidation
Materials:
-
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv) in a mixture of tert-butanol and water (e.g., a 4:1 v/v ratio).
-
Add 2-methyl-2-butene (4.0-5.0 equiv) to the suspension.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv) in water.
-
Slowly add the aqueous sodium chlorite/sodium dihydrogen phosphate solution to the stirred suspension of the aldehyde at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Caption: Workflow for the Pinnick oxidation.
II. Reductive Amination to Synthesize Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The electron-deficient nature of the 5-nitro-7-azaindole-3-carboxaldehyde facilitates the initial imine formation.
Mechanistic Rationale:
The reaction is typically carried out under mildly acidic conditions to catalyze imine formation. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde and is stable in many common organic solvents.
Experimental Protocol: Reductive Amination
Materials:
-
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv) in DCM or DCE, add the desired primary or secondary amine (1.0-1.2 equiv).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amine derivative.[4][5]
Caption: Reductive amination pathway.
III. Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of an aldehyde to an alkene with a defined stereochemistry in many cases. The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde, followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[6][7]
Mechanistic Rationale:
For the synthesis of alkenes from 5-nitro-7-azaindole-3-carboxaldehyde, stabilized ylides (containing an electron-withdrawing group) are generally preferred. These ylides are less reactive and more selective, typically leading to the formation of the thermodynamically more stable (E)-alkene. The use of unstabilized ylides can lead to mixtures of (E)- and (Z)-isomers.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
A suitable phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.1 equiv)
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equiv) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and add the base (1.1 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation (a color change is often observed).
-
Cool the ylide solution back to 0 °C and add a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene.[8][9]
IV. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[10][11] The high electrophilicity of the aldehyde on the 5-nitro-7-azaindole scaffold makes it an excellent substrate for this reaction.
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct typically undergoes subsequent dehydration to yield the α,β-unsaturated product. Weak bases like piperidine or pyridine are often sufficient to catalyze the reaction.[12]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 equiv)
-
Piperidine or Pyridine (catalytic amount)
-
Ethanol (EtOH) or Toluene
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv) and the active methylene compound (1.0-1.1 equiv) in ethanol or toluene.
-
Add a catalytic amount of piperidine or pyridine (e.g., 2-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The product may precipitate from the reaction mixture upon formation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography or recrystallization.[1][13]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. sciepub.com [sciepub.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols for the Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives as Potent FGFR Inhibitors
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through gene amplification, mutations, or translocations is a key driver in various human cancers, making it a high-priority target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a comprehensive guide to the synthesis and evaluation of a specific class of 7-azaindole derivatives, those bearing a 5-nitro and a 3-carbaldehyde functional group. The 3-carbaldehyde serves as a versatile synthetic handle for creating a library of compounds, while the 5-nitro group can be a key pharmacophoric element or a precursor for further modifications. We present detailed, field-proven protocols for the multi-step synthesis of the core intermediate and its subsequent derivatization, alongside methodologies for evaluating the biological activity of the final compounds as FGFR inhibitors.
The Rationale: Targeting the FGFR Signaling Pathway
Dysregulation of the FGFR signaling cascade is implicated in the pathogenesis of numerous malignancies, including breast, lung, gastric, and bladder cancers.[1] Ligand binding to FGFRs induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which collectively promote cell proliferation, angiogenesis, and inhibit apoptosis.[1]
The development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain is a clinically validated strategy to counteract the effects of an overactive FGFR pathway. The 7-azaindole scaffold has proven to be an excellent starting point for designing such inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.
Overall Synthetic Strategy
The synthesis of the target FGFR inhibitors is accomplished through a robust, multi-step sequence. The strategy is designed for efficiency and adaptability, allowing for the creation of a diverse library of compounds from a common intermediate.
Detailed Synthesis Protocols
Protocol 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine (Key Intermediate)
Causality: A direct nitration of the 7-azaindole core is often problematic, leading to poor yields and mixtures of isomers. A more robust and scalable approach involves building the pyrrole ring onto a pre-functionalized pyridine precursor. The following protocol is adapted from a process designed for large-scale synthesis, ensuring reliability and high yield.[2]
Materials:
-
5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (Starting material, can be synthesized via Sonogashira coupling)
-
Morpholine
-
Water (Deionized)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol).
-
Add morpholine (3.7 kg, 42.5 mol) and water (230 mL, 12.75 mol).
-
Heat the mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at 90 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (2.0 L). A yellow solid will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
Dry the solid under vacuum to obtain 5-nitro-1H-pyrrolo[2,3-b]pyridine (Expected yield: ~85-90%).[2]
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity against reference data for CAS No. 101083-92-5.[3]
Protocol 2: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[4][5] The pyrrole ring of the 7-azaindole scaffold is highly activated towards electrophilic substitution, with the C3-position being the most reactive site. The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile ideal for this transformation.[6]
Materials:
-
5-Nitro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Add anhydrous DMF (5 equivalents) to the flask.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
In a separate flask, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a cold, saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This is an exothermic process and will release gas.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aldehyde.
Protocol 3: Representative Derivatization via Knoevenagel Condensation
Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] It is an exceptionally reliable C=C bond-forming reaction, ideal for rapidly generating a diverse set of α,β-unsaturated derivatives from the aldehyde intermediate.[8][9]
Materials:
-
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (from Protocol 2)
-
Malononitrile (or another active methylene compound like ethyl cyanoacetate)
-
Ethanol (EtOH)
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent) in ethanol.
-
Add the active methylene compound (e.g., malononitrile, 1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates directly from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Biological Evaluation: Data & Protocols
The synthesized compounds should be evaluated for their ability to inhibit FGFR kinases and suppress the proliferation of cancer cells dependent on FGFR signaling.
Representative Biological Data
The following table presents data adapted from studies on similar 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the expected outcomes and structure-activity relationship (SAR) trends.[10][11] The introduction of specific substituents is expected to significantly enhance potency.
| Compound ID | R-Group at C3-position | FGFR1 IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) vs. MDA-MB-231 Cells |
| 1 | -CHO | >5000 | >10 |
| 2a | Knoevenagel adduct w/ Malononitrile | 150 | 3.5 |
| 2b | Knoevenagel adduct w/ Ethyl Cyanoacetate | 210 | 4.8 |
| 3 | Reductive amination product w/ 3-methoxyaniline | 8 | 0.15 |
SAR Insights: The data illustrates that the aldehyde itself (Compound 1 ) is inactive. Derivatization via Knoevenagel condensation (Compounds 2a , 2b ) confers moderate activity. Further optimization, for instance, through reductive amination to introduce specific aryl groups (Compound 3 ), can lead to highly potent inhibitors. The 5-nitro group in the target series is expected to form key interactions in the ATP-binding pocket, potentially enhancing potency.
Protocol 4: In Vitro FGFR Kinase Inhibition Assay (General)
Causality: To determine the direct inhibitory effect of the synthesized compounds on FGFR enzymatic activity, a biochemical assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based (e.g., ADP-Glo™) assays are industry-standard methods for quantifying kinase activity in a high-throughput format.[12][13]
Principle (ADP-Glo™ Assay): The assay measures the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal. A potent inhibitor will result in less ADP production and a lower luminescent signal.[14]
Procedure Outline:
-
Plate Setup: Prepare a 384-well plate. Add 1 µL of the test compound (serially diluted in DMSO) or DMSO control to the appropriate wells.
-
Enzyme Addition: Add 2 µL of recombinant human FGFR1 enzyme diluted in kinase reaction buffer.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., Poly(E,Y)4:1 substrate and ATP at a concentration near the Km for the enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 5: Cellular Anti-proliferative MTT Assay
Causality: A cellular assay is critical to confirm that the observed biochemical inhibition translates into a functional effect in a biological context. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17]
Materials:
-
Cancer cell line with known FGFR amplification/mutation (e.g., SNU-16, KMS-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Conclusion
This application note provides a comprehensive and actionable framework for the synthesis and evaluation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives as a promising class of FGFR inhibitors. By following the detailed protocols for chemical synthesis, biochemical assays, and cellular evaluation, researchers can efficiently generate and profile novel compounds for their therapeutic potential in oncology. The strategic use of the 7-azaindole core, combined with the versatile 3-carbaldehyde handle, offers a powerful platform for the discovery of next-generation cancer therapeutics targeting the FGFR pathway.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Reddy, et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Guillon, et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Nikpassand, M., & Zare, A. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Rajput, S. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Wang, et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Collum, et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
-
Liu, et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... [Link]
-
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
Al-Obeidi, et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Wang, et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 101083-92-5|5-Nitro-1H-Pyrrolo[2,3-B]Pyridine [rlavie.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Nitro-Substituted Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of nitro-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of this important class of molecules. The inherent properties of nitro-substituted heterocycles—high polarity, potential for thermal instability, and energetic nature—demand carefully considered purification strategies. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and empower you to develop robust and effective purification protocols.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Recrystallization
-
Q1: How do I select an appropriate solvent system for recrystallizing my polar nitro-heterocycle?
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
Q3: My crystals are forming too quickly, and I suspect they are impure. How can I slow down the crystallization process?
-
Q4: My crude product is highly colored. Will recrystallization remove these colored impurities?
-
-
Column Chromatography
-
Q5: What are the best practices for choosing a stationary and mobile phase for the chromatography of nitro-substituted heterocycles?
-
Q6: I'm observing significant peak tailing for my basic nitro-heterocycle. How can I improve the peak shape?
-
Q7: My compound appears to be degrading on the silica gel column. What are my options?
-
-
Safety & Handling
-
Q8: What are the critical safety precautions I must take when purifying potentially energetic nitro-heterocyclic compounds?
-
-
-
Troubleshooting Guides
-
Troubleshooting Recrystallization Issues
-
Troubleshooting Column Chromatography Problems
-
-
Experimental Protocols
-
Protocol 1: Mixed-Solvent Recrystallization of a Polar Nitro-Heterocycle
-
Protocol 2: Flash Chromatography of a Basic Nitro-Heterocycle with a Triethylamine-Modified Mobile Phase
-
Protocol 3: Deactivation of Silica Gel for Chromatography of Sensitive Compounds
-
-
References
Frequently Asked Questions (FAQs)
Recrystallization
Q1: How do I select an appropriate solvent system for recrystallizing my polar nitro-heterocycle?
A1: The selection of a suitable solvent is the most critical step for successful recrystallization and is governed by the principle of "like dissolves like," with a crucial temperature-dependent solubility profile.[1]
-
Single Solvent Systems: An ideal single solvent should fully dissolve the nitro-heterocycle at an elevated temperature but exhibit poor solubility at lower temperatures (e.g., room temperature or 0-4 °C).[1][2] Given the polar nature of nitro-heterocycles, polar solvents are a good starting point. Alcoholic solvents are often effective for nitroaryl compounds.[1][3]
-
Mixed Solvent Systems: Often, a single solvent does not provide the optimal solubility characteristics. In such cases, a mixed solvent system is employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[1] The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until turbidity (cloudiness) is observed. The solution is then gently heated to redissolve the solid and subsequently cooled slowly to induce crystallization.
-
Common Miscible Pairs:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Toluene/Hexane[4]
-
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling is too rapid.[5]
-
Causality: The high concentration of the solute upon cooling can lead to the formation of a liquid phase if the temperature is still above the melting point of the solid form in that specific solvent environment.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation point and then allow it to cool more slowly.[1]
-
Slower Cooling: Ensure a very gradual cooling process. This can be achieved by placing the flask in a warm bath that is allowed to cool to room temperature or by insulating the flask.
-
Solvent System Modification: Consider a different solvent system, perhaps one with a lower boiling point or a different polarity that might favor crystal lattice formation over liquid-liquid phase separation.
-
Q3: My crystals are forming too quickly, and I suspect they are impure. How can I slow down the crystallization process?
A3: Rapid crystallization can trap impurities within the crystal lattice, negating the purification effect.[6] The goal is to allow for the slow and selective growth of crystals.
-
Causality: Too little solvent can lead to the solution being supersaturated at a relatively high temperature, causing the compound to "crash out" of the solution rapidly upon cooling.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Re-heat the solution and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during the cooling phase, allowing for more gradual crystal formation.[6]
-
Insulated Cooling: As mentioned for "oiling out," slowing the cooling rate is crucial. Use an insulated container or a Dewar flask to slow heat loss.
-
Use a Larger Flask (with caution): A larger flask can sometimes lead to faster cooling due to a larger surface area. However, if the solvent volume is very small, a larger flask can be detrimental. Ensure the solvent level is adequate for the flask size to avoid rapid evaporation and cooling.[6]
-
Q4: My crude product is highly colored. Will recrystallization remove these colored impurities?
A4: In many cases, yes. If the colored impurities have different solubility profiles from your target compound, they will either remain in the mother liquor or can be removed by hot filtration. However, some color-forming impurities, such as nitroolefins, may be present.[7][8]
-
Activated Charcoal: If the colored impurities are large, polar molecules, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.
-
Chemical Treatment: For persistent color, a chemical wash of the crude product before recrystallization may be necessary. For instance, washing with a dilute aqueous solution of sodium bicarbonate can help remove acidic, color-forming impurities.[7][9]
Column Chromatography
Q5: What are the best practices for choosing a stationary and mobile phase for the chromatography of nitro-substituted heterocycles?
A5: The high polarity of nitro-heterocycles often makes them challenging to purify by normal-phase chromatography on silica gel.
-
Stationary Phase:
-
Silica Gel: Still the most common choice, but its acidic nature can cause issues (see Q7).
-
Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.
-
Reversed-Phase (C18, C8): Can be very effective for polar compounds, especially when using highly aqueous mobile phases.
-
Other Polar Phases: Diol or cyano-bonded silica can offer different selectivity for polar compounds.
-
-
Mobile Phase:
-
Normal-Phase: Start with a solvent system identified by Thin Layer Chromatography (TLC) that gives your compound an Rf of 0.2-0.35. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.
-
Reversed-Phase: Typically uses a polar mobile phase, such as water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is excellent for very polar compounds that are not retained in reversed-phase. HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10]
-
Q6: I'm observing significant peak tailing for my basic nitro-heterocycle. How can I improve the peak shape?
A6: Peak tailing for basic compounds on silica gel is a common problem caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[8][11]
-
Causality: The basic nitrogen atoms in the heterocycle can be protonated by the acidic silanol groups, leading to strong ionic interactions and a slow elution profile, which manifests as a tailing peak.
-
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: Incorporating a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or pyridine into the mobile phase is a very effective solution.[12][13] These additives compete with the analyte for binding to the acidic sites on the silica, thus improving peak symmetry.
-
Use a Less Acidic Stationary Phase: As mentioned in Q5, switching to neutral or basic alumina can alleviate this issue.
-
Employ End-Capped Columns: For HPLC, using an "end-capped" column, where the residual silanol groups are derivatized, will significantly reduce tailing for basic compounds.[11]
-
Q7: My compound appears to be degrading on the silica gel column. What are my options?
A7: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[14]
-
Causality: The Lewis acidic sites on the silica surface can promote reactions such as hydrolysis, elimination, or rearrangement of sensitive functional groups on your nitro-heterocycle.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with the mobile phase containing a deactivating agent like triethylamine (1-3%).[15][16] This neutralizes the most acidic sites.
-
Switch to a Different Stationary Phase: Use a more inert stationary phase like neutral alumina, Florisil, or Celite.
-
Reversed-Phase Chromatography: This is often a milder technique for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Safety & Handling
Q8: What are the critical safety precautions I must take when purifying potentially energetic nitro-heterocyclic compounds?
A8: Many nitro-substituted heterocyclic compounds are energetic materials and can be sensitive to heat, shock, and friction.[1][17] A thorough hazard assessment is mandatory before any purification attempt.
-
Core Principles:
-
Work on a Small Scale: Always perform initial purifications on a small scale (<0.5 g).[6] Never scale up a reaction or purification by more than 5-fold at a time.[6]
-
Avoid Heat: Use low-boiling point solvents for recrystallization and remove solvents under reduced pressure at the lowest possible temperature. Avoid hot plates; use a water bath or heating mantle with careful temperature control.[6]
-
Minimize Mechanical Stress: Avoid grinding, scraping, or using metal spatulas with dry, purified energetic compounds.[6] Use wooden or plastic spatulas. Avoid sintered glass funnels for filtration of dry materials, as the rough surface can be a source of friction.[6]
-
Use Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, safety glasses, and consider using a face shield and blast shield, especially when working with larger quantities or unknown compounds.[18]
-
Never Work Alone: Always inform a colleague when you are performing a potentially hazardous purification.[6]
-
Storage: Store purified energetic compounds in appropriate containers, away from heat, light, and incompatible materials.
-
Troubleshooting Guides
Troubleshooting Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to increase the concentration and re-cool.[6]- Try adding a "poor" solvent (antisolvent) to induce precipitation.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure compound. |
| Compound "oils out" | - Solution is supersaturated above the compound's melting point.- Cooling is too rapid. | - Re-heat to dissolve the oil, add more of the "good" solvent, and cool very slowly.[1]- Change to a lower-boiling point solvent system. |
| Poor recovery of the compound | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the solution for a longer period or to a lower temperature (ice bath).- Reduce the amount of solvent used for washing the crystals.- Concentrate the mother liquor and attempt a second crop of crystals. |
| Crystals are colored | - Co-crystallization of colored impurities. | - Use a minimal amount of activated charcoal during the hot filtration step.- Perform a pre-purification wash of the crude material.- Repeat the recrystallization. |
Troubleshooting Column Chromatography Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots | - Inappropriate mobile phase polarity. | - Optimize the solvent system using TLC. Aim for a significant difference in Rf values between the target compound and impurities.- Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Compound won't elute from the column | - Mobile phase is not polar enough.- Compound is irreversibly adsorbed or has decomposed on the column. | - Gradually increase the polarity of the mobile phase.- If decomposition is suspected, test the compound's stability on a TLC plate.[14]- Consider using a different stationary phase or deactivating the silica gel. |
| Peak fronting | - Overloading the column with the sample.- Sample is poorly soluble in the mobile phase. | - Reduce the amount of sample loaded onto the column.- Ensure the sample is fully dissolved before loading. Use a stronger (more polar) solvent to dissolve the sample for loading, but use a minimal amount. |
| Cracked or channeled column bed | - Improper packing of the stationary phase.- Use of a highly viscous solvent like dichloromethane can lead to high pressure and cracking.[15] | - Repack the column carefully, ensuring a uniform and level bed.- Avoid highly viscous solvents when possible. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of a Polar Nitro-Heterocycle
This protocol provides a general workflow for the recrystallization of a polar nitro-substituted heterocyclic compound using a mixed solvent system, for example, ethanol and water.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol (the "good" solvent). Add water (the "poor" solvent) dropwise until a persistent cloudiness is observed. If the solid crystallizes upon cooling, this is a suitable solvent system.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of hot ethanol to re-dissolve the solid and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting or decomposition point.
Diagram: Mixed-Solvent Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Protocol 2: Flash Chromatography of a Basic Nitro-Heterocycle with a Triethylamine-Modified Mobile Phase
This protocol is designed to mitigate peak tailing for basic nitro-heterocycles on silica gel.
-
Solvent System Selection: Use TLC to determine a suitable solvent system (e.g., ethyl acetate/hexane) that provides an Rf of 0.2-0.3 for the target compound.
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Deactivation/Equilibration: Prepare the initial mobile phase with the addition of 1% triethylamine (TEA). Flush the column with at least 5 column volumes of this TEA-containing mobile phase to neutralize the acidic sites and equilibrate the column.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Load the sample onto the top of the column.
-
Elution: Run the column with the TEA-containing mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is relatively volatile and should be removed during this step.
Diagram: Logic for Using Mobile Phase Additives
Sources
- 1. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. longdom.org [longdom.org]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. uah.edu [uah.edu]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction for 7-Azaindoles
Welcome to the technical support guide for the Vilsmeier-Haack formylation of 7-azaindoles. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial transformation to synthesize 7-azaindole-3-carboxaldehyde, a pivotal building block in medicinal chemistry.[1][2] This guide provides in-depth, field-tested insights, moving beyond basic procedures to explain the causality behind experimental choices and to offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the Vilsmeier-Haack reaction on the 7-azaindole scaffold.
Q1: What is the Vilsmeier-Haack (V-H) reaction, and why is it a preferred method for 7-azaindoles?
A1: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation (introduction of an aldehyde group, -CHO) of electron-rich aromatic and heteroaromatic compounds.[3][4] For 7-azaindoles, it provides a direct and efficient route to synthesize 7-azaindole-3-carboxaldehyde. This product is a highly versatile intermediate, as the aldehyde group can be readily transformed into a wide array of other functionalities, making it invaluable for building complex molecular architectures in drug discovery programs.[1] The reaction is generally high-yielding and uses cost-effective reagents.[3]
Q2: What is the "Vilsmeier reagent," and how is it generated?
A2: The Vilsmeier reagent is the active electrophile in the reaction. It is not typically isolated but is generated in situ. The most common formulation involves the reaction of an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride, most frequently phosphorus oxychloride (POCl₃).[5] This reaction forms a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, which is the species that reacts with the 7-azaindole ring.[6]
Q3: Why does formylation selectively occur at the C3 position of the 7-azaindole ring?
A3: The regioselectivity is dictated by the electronic properties of the 7-azaindole bicycle. The five-membered pyrrole ring is significantly more electron-rich and thus more nucleophilic than the six-membered pyridine ring. Within the pyrrole ring, electrophilic aromatic substitution is electronically favored at the C3 position over the C2 position. This inherent reactivity makes the V-H reaction a highly regioselective method for producing the desired C3-formylated product.[7]
Q4: What are the most critical safety precautions for this reaction?
A4: Safety is paramount. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in a strongly exothermic manner.[8] The formation of the Vilsmeier reagent is also exothermic and must be controlled with cooling.[9] The final aqueous work-up (quench) is extremely exothermic and can cause dangerous splashing if not performed slowly and with adequate cooling (ice bath).[8] Always perform this reaction in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section is structured to solve specific experimental problems you may encounter.
Q1: My reaction yield is consistently low or zero. What are the likely causes?
A1: Low yield is the most common issue and can usually be traced to one of three areas: reagent quality, stoichiometry, or temperature control.
-
Reagent Quality:
-
DMF: Anhydrous DMF is critical. DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid.[10] Dimethylamine can react with the Vilsmeier reagent, consuming it and reducing your yield. Solution: Use a freshly opened bottle of anhydrous DMF or purify it by standard methods before use.
-
POCl₃: This reagent is highly sensitive to moisture.[9] Hydrolysis will deactivate it. Solution: Use a fresh bottle or redistill it if you suspect contamination.
-
7-Azaindole: Ensure your starting material is pure and dry.
-
-
Stoichiometry and Concentration:
-
The molar ratio of POCl₃ to 7-azaindole is crucial. An insufficient amount of Vilsmeier reagent will lead to incomplete conversion. Solution: Start with 1.2–1.5 equivalents of POCl₃ relative to your 7-azaindole. For substrates that are less reactive, a larger excess may be needed.[8]
-
-
Temperature Control:
-
Reagent Formation: The reaction of DMF and POCl₃ is exothermic.[9] If the temperature rises uncontrollably (e.g., above 10°C), the reagent can decompose. Solution: Prepare the Vilsmeier reagent at 0°C in an ice bath with slow, dropwise addition of POCl₃ to DMF.
-
Reaction with 7-Azaindole: While the Vilsmeier reagent is a potent electrophile, the formylation of 7-azaindole may require thermal energy to proceed to completion.[11] Solution: After adding the 7-azaindole solution at a low temperature, allow the reaction to warm to room temperature. If TLC analysis shows a sluggish reaction, gently heat the mixture to 60–80°C and monitor its progress.[3]
-
Q2: My TLC plate shows multiple spots, including unreacted starting material and unknown byproducts. How can I improve selectivity?
A2: The formation of multiple products points to side reactions or incomplete conversion.
-
Incomplete Reaction: If significant starting material remains, this relates to the points in Q1 (reagent quality, temperature). Consider increasing the reaction time or temperature after ensuring your reagents are sound.[8]
-
Formation of Byproducts:
-
Dimerization/Trimerization: Under certain conditions, indoles and azaindoles can form dimeric or trimeric species.[3][12] This is often exacerbated by strong acids or high temperatures. Solution: Maintain careful temperature control and avoid excessively long reaction times once the starting material is consumed.
-
Diformylation: While less common for this substrate, using a large excess of the Vilsmeier reagent could potentially lead to diformylation. Solution: Use the recommended 1.2–1.5 equivalents of reagent.
-
Degradation: The 7-azaindole nucleus can be sensitive. Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Q3: The work-up is difficult, and I struggle with isolating the final product. What is the best procedure?
A3: A robust work-up procedure is essential for both safety and purity.
-
Quenching: The hydrolysis of the intermediate iminium salt to the final aldehyde requires water and is highly exothermic.[13] Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. Never add water directly to the reaction flask.
-
pH Adjustment: The hydrolysis is typically followed by basification to neutralize excess acid and break up any remaining complexes. Solution: After the initial quench, carefully add a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 2 M) solution of sodium hydroxide until the pH is basic (pH 8-9). This often causes the product to precipitate.
-
Isolation: 7-azaindole-3-carboxaldehyde is a solid.[14] Solution: If a precipitate forms upon basification, it can be collected by vacuum filtration, washed with cold water, and dried. If it does not precipitate, the product must be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Optimized Experimental Protocol
This protocol is a validated starting point for the Vilsmeier-Haack formylation of 7-azaindole.
Reagents & Equipment:
-
7-Azaindole (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 5-10 mL per gram of 7-azaindole).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting solution (which may be a pale yellow slurry) at 0°C for an additional 30 minutes.[9]
-
-
Formylation Reaction:
-
Dissolve 7-azaindole (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
If the reaction is sluggish, heat the mixture to 60°C and continue to monitor until the starting material is consumed (typically 2-4 hours).[8]
-
-
Work-up and Isolation:
-
Prepare a large beaker containing crushed ice and water.
-
CAREFULLY and SLOWLY pour the reaction mixture onto the ice-water with vigorous stirring.
-
Once the quench is complete, basify the mixture by slowly adding a saturated solution of sodium bicarbonate or 2 M NaOH until the pH is ~8-9.
-
Stir the mixture for 30 minutes. The product, 7-azaindole-3-carboxaldehyde, should precipitate as a light-yellow solid.[14]
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification (if necessary):
-
If the product is not sufficiently pure after filtration, it can be recrystallized or purified by silica gel column chromatography.
-
| Parameter | Recommended Value | Rationale & Key Considerations |
| POCl₃ Equivalents | 1.2 - 1.5 eq | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. Excess can lead to side products. |
| Reagent Formation Temp. | 0 - 5 °C | Prevents thermal decomposition of the Vilsmeier reagent. The reaction is highly exothermic.[9] |
| Reaction Temperature | 25 - 80 °C | Substrate dependent. Start at room temperature and heat only if necessary to avoid byproduct formation.[3][11] |
| Reaction Time | 2 - 6 hours | Monitor by TLC to avoid prolonged heating, which can lead to degradation or side reactions. |
| Work-up pH | 8 - 9 | Ensures complete hydrolysis of the iminium intermediate and neutralizes corrosive acids. |
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution pathway.
Caption: Reaction pathway for the formylation of 7-azaindole.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu.
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Dakenchem.
- Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
- Menéndez Méndez, L. M., et al. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate.
- Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC.
- 7-AZAINDOLE-3-CARBOXALDEHYDE 4649-09-6 wiki. (n.d.). Guidechem.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Managing precipitate formation in Vilsmeier reagent preparation. (n.d.). Benchchem.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Vilsmeier reagent. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction. (2021). YouTube.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry.
- Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit.
- Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. (n.d.). Benchchem.
- 7-Azaindole-3-carboxaldehyde. (n.d.). Santa Cruz Biotechnology.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com.
- Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.
- 7-Azaindole-3-carboxaldehyde. (n.d.). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Functionalization of 7-Azaindole-3-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 7-azaindole-3-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their synthetic programs. As a bioisostere of indole, the 7-azaindole moiety offers unique electronic and hydrogen-bonding properties that are highly attractive in drug design.[1] However, the interplay between the aldehyde, the pyrrole N-H, and the pyridine nitrogen can present unique challenges.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: General Considerations & FAQs
This section covers overarching topics relevant to most functionalization pathways involving 7-azaindole-3-carboxaldehyde.
FAQ 1.1: Do I need to protect the N-H of the 7-azaindole ring?
This is one of the most critical considerations. The answer depends on the reagents and reaction conditions.
Answer: The 7-azaindole N-H proton is acidic and can interfere with many reactions, particularly those involving strong bases, organometallics, or metal-catalyzed couplings.
-
When to Protect:
-
Strongly Basic Conditions: Reactions using strong bases like n-BuLi, LDA, or NaH will deprotonate the N-H, which can lead to side reactions or inhibit the desired transformation.
-
Palladium-Catalyzed Cross-Coupling: While some modern catalyst systems show tolerance for unprotected N-H groups, protection is often recommended to prevent catalyst inhibition or N-arylation side reactions.[2][3]
-
Grignard/Organolithium Additions: These reagents will be quenched by the acidic proton, requiring at least two equivalents of the organometallic reagent or, more reliably, N-H protection.
-
-
When You Might Avoid Protection:
-
Reductive Aminations: These are often performed under neutral or mildly acidic conditions that do not require N-H protection.
-
Wittig Reactions: Many Wittig reactions can proceed without protection, although the basicity of the ylide can sometimes cause issues.
-
Oxidations/Reductions of the Aldehyde: These transformations are generally compatible with the free N-H.
-
Decision Workflow for N-H Protection
Below is a decision tree to guide your strategy.
Caption: Decision tree for N-H protection of 7-azaindole.
FAQ 1.2: Which N-H protecting group should I use?
Answer: The choice of protecting group is critical and depends on its stability to your reaction conditions and the ease of its removal. Electron-withdrawing groups like sulfonyls or carbamates can also significantly alter the reactivity of the azaindole ring.[4]
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability & Notes |
| Boc (tert-butoxycarbonyl) | Boc₂O, DMAP, THF/DCM | TFA, DCM; or 4M HCl in Dioxane | Acid labile. Good general-purpose group. Reduces electron density of the ring.[4] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF, THF; or 4M HCl in Dioxane | Cleaved with fluoride or strong acid. Stable to a wide range of conditions. |
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH, DMF | TFA, heat; or CAN | Oxidatively cleaved. Stable to bases and nucleophiles. |
| SO₂Ph (Phenylsulfonyl) | PhSO₂Cl, NaH, DMF | Strong base (e.g., NaOH, reflux) or reductive cleavage. | Very robust. Strongly electron-withdrawing. Can be difficult to remove.[4] |
Section 2: Troubleshooting Reductive Amination
Reductive amination is a cornerstone reaction for converting the aldehyde into a diverse range of amines.
FAQ 2.1: My reductive amination is low-yielding, and I recover mostly starting aldehyde. What's wrong?
Answer: This is a classic issue that almost always points to inefficient imine formation. The reducing agent cannot reduce an imine that hasn't formed.
Root Causes & Solutions:
-
Water Sequestration: Imine formation is a condensation reaction that releases water. In a non-aqueous solvent, the equilibrium can lie towards the starting materials.
-
Solution: Add a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are excellent for this purpose. Alternatively, performing the reaction in a solvent like methanol can be effective as imine formation is often rapid in this solvent.[5]
-
-
pH Control: Imine formation is acid-catalyzed. The carbonyl oxygen must be protonated to become a better electrophile, but the amine nucleophile must remain deprotonated.
-
Steric Hindrance: If either your amine or the aldehyde is sterically bulky, imine formation can be slow.
-
Solution: Increase the reaction time for the imine formation step (before adding the reducing agent) and consider gentle heating (e.g., 40-60 °C). Monitor imine formation by TLC or LC-MS.
-
Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting workflow for failed reductive aminations.
FAQ 2.2: I'm observing significant reduction of my aldehyde to the alcohol. How do I prevent this?
Answer: This occurs when your reducing agent is too reactive and reduces the aldehyde faster than the imine can form and be reduced. The choice of hydride source is critical.
Comparison of Common Reducing Agents:
| Reducing Agent | Abbreviation | Reactivity | Comments |
| Sodium Borohydride | NaBH₄ | High | Reduces aldehydes and ketones rapidly. Prone to reducing the starting aldehyde. Best used in a two-step process where the imine is pre-formed.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Moderate | More selective for the protonated iminium ion over the aldehyde at neutral or slightly acidic pH. Caution: Can generate HCN under strongly acidic conditions. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | Low | Highly selective for imines/iminium ions. The acetic acid byproduct can catalyze imine formation, making it ideal for one-pot procedures. Generally the reagent of choice.[5] |
Solution: Switch to a less reactive, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the gold standard for one-pot reductive aminations precisely because it avoids this side reaction.[5]
Protocol: One-Pot Reductive Amination using STAB
-
To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. Note: The reaction may gently effervesce.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Troubleshooting the Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene.[1]
FAQ 3.1: My Wittig reaction is not working. I'm recovering my aldehyde and see triphenylphosphine oxide.
Answer: This indicates that the ylide is being formed but is not reacting with your aldehyde, or it is decomposing.
Root Causes & Solutions:
-
Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and should be generated and used at low temperatures.[7]
-
Solution: Generate the ylide at 0 °C or -78 °C. After its formation is complete (often indicated by a color change, e.g., to deep red or orange), add the aldehyde solution dropwise at the same low temperature and allow the reaction to slowly warm to room temperature.
-
-
Base Incompatibility: The choice of base is crucial for deprotonating the phosphonium salt.
-
Steric Hindrance: 7-azaindole-3-carboxaldehyde is not exceptionally hindered, but bulky phosphonium salts can slow the reaction.
-
Solution: Ensure adequate reaction time (overnight is common) and consider gentle heating if both the ylide and aldehyde are stable at higher temperatures.
-
Wittig Reaction Mechanism & Key Intermediates
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the formylation of 5-nitro-7-azaindole. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to improve your reaction yields and product purity.
The target molecule, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is a crucial building block in medicinal chemistry, often serving as a precursor for kinase inhibitors and other pharmacologically active agents.[1] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, presents a unique set of challenges primarily due to the electronic properties of the starting material. This guide addresses these challenges in a practical, question-and-answer format.
Overview of the Core Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO) onto an electron-rich heterocyclic system.[2][3] The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), followed by the electrophilic aromatic substitution of the substrate.[4][5]
However, the 5-nitro-1H-pyrrolo[2,3-b]pyridine substrate is not a typical "electron-rich" system. The presence of the strongly electron-withdrawing nitro group (-NO₂) and the inherent electron deficiency of the pyridine ring deactivates the nucleus, making the electrophilic attack more difficult and often leading to low yields.[6] Understanding this electronic challenge is the first step toward optimizing the reaction.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Question: My reaction yield is consistently low (<30%), or I am primarily recovering the unreacted starting material. What are the most likely causes and how can I fix them?
Answer: This is the most common issue and typically points to one of three areas: substrate reactivity, reagent quality, or reaction conditions.
-
Inherent Substrate Deactivation: The primary cause is the electron-withdrawing nitro group, which makes the pyrrole ring less nucleophilic and therefore less reactive towards the Vilsmeier reagent.[6] Unlike highly reactive substrates like unsubstituted pyrrole, this reaction requires more forcing conditions.[7][8]
-
Solution: You must adjust reaction parameters to overcome this energy barrier. This involves optimizing temperature, reaction time, and reagent stoichiometry. Simply following a standard protocol for an electron-rich pyrrole will likely fail.
-
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive.
-
DMF Quality: Ensure you are using anhydrous DMF. DMF can decompose over time to form dimethylamine and formic acid. Dimethylamine is nucleophilic and will quench the Vilsmeier reagent. If your DMF has a fishy odor, it has likely decomposed and should be replaced.[9]
-
POCl₃ Quality: Use a fresh bottle of phosphorus oxychloride. Old POCl₃ can hydrolyze, reducing its effectiveness.
-
Order of Addition: The standard procedure involves adding POCl₃ dropwise to ice-cold, anhydrous DMF to pre-form the Vilsmeier reagent before adding the substrate. This ensures the reagent is available in its most active form.
-
-
Insufficiently Forcing Conditions:
-
Temperature: While reagent formation must be done at 0°C to control the exotherm, the subsequent reaction with the deactivated 5-nitro-7-azaindole often requires heating.[10] After adding the substrate at a low temperature, allow the mixture to warm to room temperature and then heat it, potentially to 60-80°C.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time (e.g., overnight).[10]
-
Stoichiometry: For deactivated substrates, a molar excess of the Vilsmeier reagent is often necessary. A 1.5 to 3.0 molar equivalent of both POCl₃ and DMF relative to the substrate is a good starting point for optimization.
-
Caption: Troubleshooting logic for low-yield reactions.
Category 2: Multiple Byproducts and Purification Difficulties
Question: My TLC plate shows multiple new spots, and the crude product is a dark, intractable material. What are the potential side reactions?
Answer: The formation of multiple byproducts often indicates that the reaction conditions are too harsh or that side reactions are competing with the desired formylation.
-
Polymerization/Degradation: While the nitro group reduces the pyrrole's tendency to polymerize under acidic Vilsmeier-Haack conditions, excessive heat or prolonged reaction times can still lead to decomposition. A dark brown or black reaction mixture is a strong indicator of this.
-
Solution: Find the "sweet spot" for temperature. Increase it gradually from room temperature while monitoring the reaction. Avoid aggressive, prolonged heating at very high temperatures (>90°C) unless incremental tests show it is beneficial.
-
-
Formation of Chlorinated Byproducts: The Vilsmeier reagent can, in some cases, act as a chlorinating agent, especially at higher temperatures.[10]
-
Solution: Maintain the lowest effective reaction temperature. A prompt and efficient aqueous work-up is critical to hydrolyze the intermediate iminium salt and minimize contact time with any reactive chlorine species.
-
-
Di-formylation: While unlikely on such a deactivated ring, substitution at another position on the pyrrole or pyridine ring is theoretically possible under very forcing conditions.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Start with a lower excess (e.g., 1.5 eq) and only increase it if low conversion of the starting material is the primary issue.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights described above and serves as a robust starting point for your experiments.
Protocol: Vilsmeier-Haack Formylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.8 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve the 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 70°C and stir for 4-8 hours. Monitor the consumption of the starting material by TLC (e.g., using a 50% Ethyl Acetate/Hexane eluent).
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Prepare a separate beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc).
-
Very slowly and carefully, pour the reaction mixture onto the ice/NaOAc solution with vigorous stirring. This step is highly exothermic and will hydrolyze the intermediate iminium salt.
-
Adjust the pH of the aqueous solution to ~7-8 using a saturated solution of sodium bicarbonate or dilute NaOH if necessary.
-
Stir the mixture for 1 hour, during which a solid precipitate of the product should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum.
-
-
Purification:
-
If the product is not sufficiently pure after filtration, it can be purified by silica gel column chromatography. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 50-70% is often effective.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.
-
Data Summary Table: Key Parameter Optimization
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Substrate Purity | >98% | Impurities can interfere with the reaction or complicate purification. |
| Solvent/Reagent Quality | Anhydrous Grade | Water or amine impurities will decompose the Vilsmeier reagent, drastically reducing yield. |
| POCl₃ to Substrate Ratio | 1.5 - 2.5 eq | A molar excess is required to drive the reaction to completion for the deactivated substrate. |
| DMF to Substrate Ratio | 1.8 - 3.0 eq | Serves as both reagent and solvent. An excess ensures complete formation of the Vilsmeier reagent. |
| Reaction Temperature | 60 - 80°C | Required to overcome the activation energy barrier of the deactivated aromatic system. Too low = no reaction; too high = decomposition. |
| Reaction Time | 4 - 16 hours | Must be determined by TLC monitoring. Longer times are needed due to slow substrate reactivity. |
| Work-up pH | 7 - 8 | Ensures complete hydrolysis of the iminium intermediate to the aldehyde product without causing base-catalyzed side reactions. |
References
- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. PubMed Central. Retrieved from [Link]
-
Organic-Chemistry.org. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Retrieved from [Link]
-
Beilstein Archives. (2021). Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 8. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde under reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The insights provided here are based on established principles of organic chemistry and a synthesis of available literature on the reactivity of the 7-azaindole scaffold and its functional group derivatives.[1][2][3]
Understanding the Molecule: A Balancing Act of Reactivity
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a versatile building block in medicinal chemistry.[4][5] Its utility stems from the unique electronic properties of the 7-azaindole core, which is a common bioisostere of indole.[6] The molecule's reactivity is dominated by three key features:
-
The 7-Azaindole Core: A heterocyclic aromatic system prone to both electrophilic and nucleophilic attack, depending on the reaction conditions.
-
The Aldehyde Group: A highly reactive electrophilic center at the 3-position, enabling a wide array of synthetic transformations.[4][6]
-
The Nitro Group: A strong electron-withdrawing group at the 5-position, which significantly influences the reactivity of the pyridine ring.
The interplay between these groups dictates the molecule's stability and reaction outcomes. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is sluggish and gives low yields. What could be the issue?
A1: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically under basic conditions.[7] While the aldehyde on the 7-azaindole core is reactive, several factors can lead to poor results with this specific substrate.
-
Insufficient Basicity: The pyrrole nitrogen of the 7-azaindole core is weakly acidic and can be deprotonated by stronger bases, potentially complicating the reaction. A mild base like piperidine or pyridine is often preferred.[7][8]
-
Steric Hindrance: The active methylene compound you are using might be too bulky, hindering its approach to the aldehyde.
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or a mixture of water and ethanol can facilitate the reaction.[8]
-
Deactivation by the Nitro Group: While the nitro group enhances the electrophilicity of the pyridine ring, it can have complex electronic effects on the pyrrole ring's reactivity.
Troubleshooting Steps:
-
Optimize the Catalyst: If using a weak amine base, consider the Doebner modification, which employs pyridine as both the solvent and catalyst, often with gentle heating.[9]
-
Screen Solvents: Try a range of solvents, from polar protic (ethanol, methanol) to aprotic (THF, DMF), to find the optimal medium for your specific reactants.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. Monitor for decomposition.
-
Consider a Catalyst-Free Approach: For highly activated methylene compounds, a catalyst-free reaction in a water-ethanol mixture at room temperature has been reported to be effective for similar pyridinecarbaldehydes.[8]
Q2: I am attempting a reductive amination and observing significant side products. How can I improve the selectivity?
A2: Reductive amination is a powerful tool for forming C-N bonds.[10] However, with 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, you are dealing with two reducible functional groups: the aldehyde and the nitro group. This can lead to a mixture of products if the reaction conditions are not carefully controlled.
Potential Side Reactions:
-
Reduction of the Nitro Group: Many common reducing agents for reductive amination (e.g., NaBH4, NaBH(OAc)3) can also reduce the aromatic nitro group, especially under harsh conditions.[11]
-
Over-alkylation: The newly formed secondary amine can sometimes react with another molecule of the aldehyde, leading to a tertiary amine.
-
Hydroxylamine or Azo Compound Formation: Incomplete reduction of the nitro group can lead to hydroxylamine or azo compound impurities.[11]
Troubleshooting and Optimization:
| Reagent/Condition | Selectivity Considerations | Recommended Protocol |
| Sodium Triacetoxyborohydride (STAB) | Generally mild and selective for the imine reduction over the nitro group. | Use STAB in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature. |
| Sodium Cyanoborohydride (NaBH3CN) | Effective but toxic. Can be selective at slightly acidic pH. | Perform the reaction in methanol with careful pH control (around 5-6) to favor imine reduction. |
| Catalytic Hydrogenation (H2/Pd/C) | Highly efficient but can be non-selective, reducing both the imine and the nitro group.[12] | This is generally not recommended if you wish to retain the nitro group. If reduction of both groups is desired, this is an excellent method.[10] |
| Transfer Hydrogenation | Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can sometimes offer better selectivity.[10] | Screen different hydrogen donors and catalysts to find the optimal conditions for your substrate. |
Workflow for Selective Reductive Amination:
Caption: Workflow for selective reductive amination.
Q3: Can I selectively reduce the nitro group without affecting the aldehyde?
A3: Yes, selective reduction of the aromatic nitro group in the presence of an aldehyde is a common transformation in organic synthesis. The key is to choose a reducing agent that is chemoselective for the nitro group.
Recommended Methods for Selective Nitro Reduction:
-
Metal/Acid Systems:
-
Fe/HCl or Fe/NH4Cl: A classic and often reliable method. Iron powder in the presence of a proton source will selectively reduce the nitro group.[13]
-
SnCl2·2H2O: Tin(II) chloride is another mild and effective reagent for this transformation. It is often used in solvents like ethanol or ethyl acetate.
-
Zn/AcOH: Zinc dust in acetic acid is also a viable option.[12]
-
-
Sodium Sulfide (Na2S) or Sodium Hydrosulfite (Na2S2O4): These reagents can be particularly useful for selective reductions, especially when other reducible functional groups are present.[11]
Experimental Protocol: Selective Reduction using Fe/NH4Cl
-
Suspend 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (1.5-2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Q4: I am concerned about the stability of the 7-azaindole core under acidic or basic conditions. What should I be aware of?
A4: The 7-azaindole core is generally stable under a range of conditions, but extremes of pH can lead to degradation.
-
Acidic Conditions: Strong acidic conditions can lead to protonation of the pyridine nitrogen, which deactivates the ring towards electrophilic substitution but can make it more susceptible to certain nucleophilic attacks. Prolonged exposure to strong acid and heat may lead to decomposition.[3]
-
Basic Conditions: Strong bases can deprotonate the pyrrole nitrogen. This can be a desired step in certain reactions (e.g., N-alkylation), but it can also lead to side reactions if other electrophiles are present. The electron-withdrawing nitro group makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions, especially if a good leaving group is present at an ortho or para position.[14][15]
General Handling Recommendations:
-
Avoid prolonged exposure to strong acids or bases at elevated temperatures unless the reaction requires it.
-
When performing reactions that generate acidic or basic byproducts, consider using a buffer or performing an aqueous work-up promptly.
-
For storage, keep the compound in a cool, dry place, protected from light.
Q5: Is the aldehyde group susceptible to oxidation?
A5: Yes, the aldehyde group can be readily oxidized to a carboxylic acid.[6] This is a common transformation for this class of compounds.
Common Oxidizing Agents:
-
Potassium Permanganate (KMnO4): A strong oxidizing agent that will convert the aldehyde to a carboxylic acid.
-
Jones Reagent (CrO3/H2SO4): Another strong oxidizing agent suitable for this transformation.
-
Pinnick Oxidation (NaClO2): A milder method that is often used for aldehydes that are sensitive to harsher conditions.
Logical Relationship of Functional Group Transformations:
Caption: Key transformations of the aldehyde and nitro groups.
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
- Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions - Benchchem.
- 7-Azaindole-3-carboxaldehyde CAS 4649-09-6.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) | Bentham Science.
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- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
- Nitropyridines: Synthesis and reactions - ResearchGate.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH.
- Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed.
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- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
- Reduction of nitro compounds - Wikipedia.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications.
- Degradation of pyridines in the environment - Semantic Scholar.
- Reaction profile, in kcal mol⁻¹, for the 7-azaindole formation without the oxidation by the Ag⁺ additive - ResearchGate.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH.
- Which one is the best procedure for the reduction of aromatic nitro compounds?.
- Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A - Benchchem.
- 7-Azaindole-3-carboxaldehyde | 4649-09-6 | FA16131 - Biosynth.
- Reductive amination of various nitro compounds with aldehyde- s. [a] - ResearchGate.
- Nitro Reduction - Common Conditions.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts.
- 7-Azaindole-3-carboxaldehyde | CAS 4649-09-6 | SCBT.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
- Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - InterContinental Warszawa.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media | Request PDF - ResearchGate.
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN.
- One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing).
- BJOC - Search Results - Beilstein Journals.
- 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Substituted 7-Azaindoles for Medicinal Chemistry
Introduction: The Ascendance of a Privileged Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] As bioisosteres of both indoles and purines, these heterocyclic motifs are central to the design of numerous therapeutics, most notably in the realm of kinase inhibitors.[2][3] The strategic replacement of a benzene C-H group in an indole with a nitrogen atom can profoundly and beneficially modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while introducing a critical hydrogen bond acceptor that can enhance binding affinity to biological targets.[2] Marketed drugs like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both containing the 7-azaindole core, underscore the scaffold's therapeutic value.[2]
However, the synthesis of this scaffold is not trivial. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, which are highly effective for carbocyclic systems, low-yielding or completely ineffective.[4][5] This challenge has spurred the development of a diverse array of synthetic strategies, from harsh, high-temperature classical methods to elegant and mild transition-metal-catalyzed transformations. This guide provides an in-depth comparison of the principal synthetic routes to substituted 7-azaindoles, offering field-proven insights into their mechanisms, scope, limitations, and practical application for researchers in drug discovery.
Section 1: Classical Ring-Closing Strategies
These foundational methods construct the 7-azaindole core by forming the pyrrole ring onto a pre-existing, appropriately substituted pyridine precursor. While often hampered by harsh conditions and limited functional group tolerance, they remain relevant for specific substitution patterns and large-scale synthesis of simpler analogs.
The Madelung Synthesis
The first reported synthesis of the parent 7-azaindole in 1955 utilized a Madelung-type cyclization.[1] This reaction involves the intramolecular condensation of an N-acyl-o-aminoalkylpyridine in the presence of a very strong base at high temperatures.[6]
-
Mechanism & Rationale: The reaction is initiated by the deprotonation of both the amide N-H and the benzylic C-H of the methyl group on the pyridine ring. The resulting carbanion then attacks the amide carbonyl intramolecularly to form a five-membered ring. Subsequent dehydration yields the aromatic 7-azaindole. The requirement for a strong base (e.g., NaNH₂, n-BuLi) and high temperatures (200–400 °C) is a direct consequence of the low acidity of the methyl C-H protons and the energy barrier for the cyclization step.[6]
-
Scope & Limitations: The classical Madelung synthesis is severely limited by its harsh conditions, which are incompatible with most functional groups. Its scope is largely confined to the preparation of alkyl-substituted 7-azaindoles that are not easily accessible through other means.[4][5][6]
The Bartoli Indole Synthesis
The Bartoli synthesis has proven to be a more productive classical approach for 7-azaindoles, particularly for accessing 7-substituted derivatives which are difficult to obtain otherwise.[2][7] The reaction involves treating an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent.[8][9]
-
Mechanism & Rationale: The reaction proceeds through a complex mechanism. The first equivalent of the Grignard reagent adds to the nitro group, which eliminates to form a nitrosopyridine. A second equivalent of the Grignard reagent adds to the nitroso group. This intermediate then undergoes a[10][10]-sigmatropic rearrangement, driven by the steric pressure from the ortho substituent, followed by cyclization and aromatization to yield the indole core.[8][9] The necessity of an ortho substituent is a key feature; without it, the reaction is often unsuccessful.[8]
-
Scope & Limitations: The Bartoli synthesis is one of the most direct routes to 7-substituted 7-azaindoles.[7][11] However, yields can be modest, and the requirement for a large excess of a highly reactive Grignard reagent can limit its applicability with sensitive functional groups.[2]
The Hemetsberger-Knittel Synthesis
This method provides a reliable route to 7-azaindole-2-carboxylates via the thermal decomposition of ethyl α-azido-β-(pyridin-2-yl)acrylates.[12]
-
Mechanism & Rationale: The key step is the thermolysis of the vinyl azide, which extrudes dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic attack on the C7 position of the pyridine ring, followed by a proton shift to afford the aromatic 7-azaindole-2-carboxylate.[13] Higher temperatures are often required compared to the analogous indole synthesis to overcome the electron-deficient nature of the pyridine ring.[12][14]
-
Scope & Limitations: This reaction is quite general for preparing 2-ester substituted 5-, 6-, and 7-azaindoles and tolerates a range of substituents on the pyridine ring, including halogens and ethers.[12] The primary limitation is the need to prepare the azido-acrylate precursor, which can be unstable.
Section 2: Modern Transition-Metal-Catalyzed Syntheses
Advances in organometallic chemistry have revolutionized the synthesis of 7-azaindoles, enabling the construction of complex, highly functionalized derivatives under significantly milder conditions.[10][15] These methods often exhibit superior yields, broader substrate scope, and greater predictability.
Palladium-Catalyzed Cross-Coupling and Annulation
This class of reactions represents the most powerful and versatile strategy for constructing substituted 7-azaindoles. The general workflow involves the coupling of a functionalized aminopyridine with an alkyne, followed by an intramolecular cyclization (annulation) to form the pyrrole ring.
The Larock heteroannulation is a one-pot palladium-catalyzed reaction between an o-iodoaminopyridine and a disubstituted alkyne.[16][17]
-
Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. The alkyne then coordinates and undergoes migratory insertion into the Aryl-Pd bond. The final key step is an intramolecular C-N bond formation via reductive elimination, which regenerates the Pd(0) catalyst.[17] The choice of ligands and base is critical for efficient catalysis.
-
Scope & Limitations: This method is highly effective for synthesizing 2,3-disubstituted 7-azaindoles.[16][18] The regioselectivity with unsymmetrical alkynes can sometimes be an issue, although it is often predictable based on steric and electronic factors.
This is arguably the most widely used modern method. It is a two-step process, which can often be performed in a one-pot fashion, involving an initial Sonogashira coupling of an o-haloaminopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization of the resulting 2-amino-3-alkynylpyridine intermediate.[19][20][21]
-
Mechanism & Rationale:
-
Sonogashira Coupling: A palladium/copper co-catalyzed cross-coupling reaction forms a C-C bond between the sp-hybridized carbon of the terminal alkyne and the sp²-hybridized carbon of the haloaminopyridine.[19]
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization. The amino group attacks the internal carbon of the alkyne. This step can be promoted by a strong base (e.g., KOtBu) or another catalyst (e.g., CuI, Ag⁺). The use of 18-crown-6 has been shown to be highly effective in facilitating this cyclization by sequestering the potassium cation of the base, thereby increasing the nucleophilicity of the deprotonated amine.[22]
-
-
Scope & Limitations: This strategy is exceptionally versatile, allowing for the synthesis of a wide range of 2-substituted 7-azaindoles.[22] It is compatible with numerous functional groups and has been adapted for one-pot procedures, making it highly efficient.[21]
Caption: General workflow for the two-step Sonogashira coupling and cyclization strategy.
Rhodium-Catalyzed C-H Activation and Annulation
Representing the state-of-the-art in atom economy, C-H activation strategies construct the 7-azaindole core by directly coupling an aminopyridine with an alkyne, avoiding the need for pre-functionalization (i.e., halogenation) of the pyridine ring.[4][5]
-
Mechanism & Rationale: An efficient Rh(III)-catalyzed synthesis involves the annulative coupling of aminopyridines (with an amide directing group) and alkynes.[5] The catalytic cycle is thought to involve C-H bond cleavage at the C3 position of the pyridine, directed by the amide group, to form a five-membered rhodacycle intermediate. Coordination and migratory insertion of the alkyne forms a seven-membered rhodacycle, which then undergoes reductive elimination to form the C-N bond of the product and regenerate the active Rh(III) catalyst.[5][23] Silver salts (e.g., AgSbF₆) are often used as additives, acting as both a halide scavenger and an oxidant to facilitate catalyst turnover.[23]
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
-
Scope & Limitations: This approach offers high regioselectivity and tolerates a variety of functional groups, providing direct access to diverse 7-azaindoles.[4][24] The primary requirement is the presence of a directing group on the aminopyridine, which may need to be installed and later removed, adding steps to the overall sequence.
Section 3: Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials. The table below summarizes the key features of the discussed methods to aid in this decision-making process.
| Synthetic Route | Starting Materials | Key Reagents / Catalyst | Typical Yields | Scope & Limitations | Key Advantages |
| Madelung Synthesis | N-acyl-2-methyl-3-aminopyridine | Strong base (e.g., n-BuLi) | 40-80% | Limited to alkyl substituents; requires harsh, high-temperature conditions.[6] | Simple starting materials; good for specific, simple analogs. |
| Bartoli Synthesis | ortho-substituted nitropyridine | Vinyl Grignard reagent (≥3 eq.) | 15-60% | Requires ortho-substituent; excess Grignard limits functional group tolerance.[2][8] | A direct and flexible route to 7-substituted 7-azaindoles.[7] |
| Hemetsberger-Knittel | Azido-acrylate of pyridine | Heat (Thermolysis) | 60-90% | Limited to 2-ester substituted products; azide precursors can be unstable.[12] | Good yields; tolerates various ring substituents. |
| Larock Annulation | o-iodoaminopyridine, disubstituted alkyne | Pd(OAc)₂, Base | 60-95% | Limited to 2,3-disubstituted products; requires pre-halogenated pyridine.[16][17] | High yields; one-pot procedure; good functional group tolerance. |
| Sonogashira/Cyclization | o-haloaminopyridine, terminal alkyne | Pd/Cu catalyst, Base (KOtBu) | 70-98% | Primarily for 2-substituted products; two-step (but often one-pot) process.[21][22] | Excellent yields and scope; mild conditions; highly versatile. |
| Rh(III) C-H Activation | Aminopyridine (with DG), alkyne | [RhCp*Cl₂]₂, AgSbF₆, AcOH | 65-95% | Requires a directing group on the amine, which may need to be removed.[4][5] | Atom-economical (no pre-halogenation); high regioselectivity. |
Section 4: Detailed Experimental Protocols
The following protocols are representative examples of highly efficient and versatile modern syntheses, derived from peer-reviewed literature.
Protocol 1: Two-Step Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Crown-Ether-Mediated Cyclization
This protocol is adapted from the work of Gotor et al. and demonstrates a practical and high-yielding synthesis.[22]
Step A: Sonogashira Coupling to form 2-Amino-3-(phenylethynyl)pyridine
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 mmol, 220 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (3.0 mL) and phenylacetylene (1.2 mmol, 122 mg, 132 µL) via syringe.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the title compound as a yellow solid.
-
Causality Note: The use of a Pd/Cu co-catalyst system is standard for Sonogashira couplings. Pd(0) (formed in situ) drives the main cross-coupling cycle, while Cu(I) acts as a co-catalyst to facilitate the activation of the alkyne. Triethylamine acts as both the solvent and the base to neutralize the HI generated.
-
Step B: Base-Mediated Intramolecular Cyclization
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 2-amino-3-(phenylethynyl)pyridine from Step A (1.0 mmol, 194 mg), potassium tert-butoxide (1.2 mmol, 135 mg), and 18-crown-6 (0.1 mmol, 26 mg).
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Heat the mixture to 65 °C and stir for 2 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenyl-7-azaindole.
-
Causality Note: Potassium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, initiating the cyclization. 18-crown-6 sequesters the K⁺ ion, increasing the "nakedness" and nucleophilicity of the resulting amide anion, which dramatically accelerates the 5-endo-dig cyclization onto the alkyne.[22]
-
Protocol 2: Rh(III)-Catalyzed C-H Annulation to form a Substituted 7-Azaindole
This protocol is a general representation based on the work of Hong and coworkers.[5]
-
To a screw-cap vial, add the N-pivaloyl-2-aminopyridine substrate (0.2 mmol), the internal alkyne (0.3 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg), and AgSbF₆ (0.02 mmol, 6.9 mg).
-
Add acetic acid (1.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the N-pivaloyl protected 7-azaindole product. The pivaloyl group can be removed under standard basic or acidic hydrolysis conditions if desired.
-
Causality Note: The pivaloyl group serves as an essential directing group, coordinating to the Rh(III) center and positioning it for selective C-H activation at the C3 position of the pyridine ring.[5] Acetic acid serves as both a solvent and a proton source for the concerted metalation-deprotonation step.[23] AgSbF₆ acts as an essential co-catalyst/oxidant to facilitate the formation of the active cationic Rh(III) species.[23]
-
Conclusion
The synthesis of substituted 7-azaindoles has evolved from a field dominated by harsh, restrictive classical methods to one rich with mild, versatile, and highly efficient transition-metal-catalyzed strategies. For the synthesis of complex, functionalized molecules typical in drug discovery programs, modern palladium- and rhodium-catalyzed methods are now the undisputed tools of choice. The Sonogashira coupling/cyclization cascade offers unparalleled flexibility for installing diverse substituents at the 2-position, while emerging C-H activation techniques provide a more atom-economical and direct route to the core. A thorough understanding of the mechanisms, advantages, and limitations of each of these routes is critical for the modern medicinal chemist to strategically and efficiently access novel 7-azaindole-based therapeutics.
References
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]
- BenchChem. (2025). The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. BenchChem. [URL: https://www.benchchem.
- Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10838-10858. [URL: https://doi.org/10.1039/D0CC04264A]
- Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(54), 10938-10941. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03497c]
- Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia. [URL: https://grokipedia.org/Bartoli_indole_synthesis]
- Chauhan, M., & Kumar, R. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 21(1), 2-3. [URL: https://pubmed.ncbi.nlm.nih.gov/32746765/]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 5-Nitro-7-Azaindole Derivatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the 7-azaindole scaffold has emerged as a privileged structure. Its ability to mimic the purine core of ATP allows it to effectively compete for the kinase hinge region, making it a cornerstone for novel therapeutics. The introduction of a nitro group at the 5-position, creating 5-nitro-7-azaindole, further modulates the electronic properties and offers a versatile chemical handle for further functionalization.
However, the journey from a promising molecular design to a validated lead candidate is paved with rigorous analytical scrutiny. Unambiguous structural confirmation and precise purity assessment are not mere formalities; they are the bedrock upon which all subsequent biological and preclinical data stand. A failure in this foundational analysis can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised program integrity.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to fully characterize and validate 5-nitro-7-azaindole and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and compare primary analytical techniques to provide researchers, scientists, and drug development professionals with the expertise to ensure the scientific integrity of their work.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation package relies on the principle of orthogonality, where multiple, independent methods are used to build a cohesive and self-corroborating dataset. For a molecule like 5-nitro-7-azaindole, a typical workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional group identification. This is complemented by a quantitative technique, most commonly High-Performance Liquid Chromatography (HPLC), for purity assessment.
Below is a logical workflow for the comprehensive validation of a newly synthesized batch of a 5-nitro-7-azaindole derivative.
Caption: Logical workflow for the complete spectroscopic validation of 5-nitro-7-azaindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR: Mapping the Hydrogen Framework
Expertise & Causality: ¹H NMR is the first-pass experiment for any organic chemist. For 5-nitro-7-azaindole, it allows us to confirm the presence and connectivity of the protons on the bicyclic ring system. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons, pushing them downfield. The choice of solvent is critical; DMSO-d₆ is often used due to its excellent solubilizing power for polar heterocyclic compounds and its ability to clearly resolve the N-H proton signal, which might otherwise exchange too rapidly in protic solvents like methanol-d₄.
Characteristic Data: A study on the scalable synthesis of 5-nitro-7-azaindole reported the following ¹H NMR data, which serves as an excellent reference.[1]
| Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| H-3 | Doublet (d) | 3.2 | 6.74 |
| H-2 | Singlet (s) | - | 7.71 |
| H-6 | Doublet (d) | 2.4 | 8.88 |
| H-4 | Doublet (d) | 2.4 | 9.10 |
| N-H | Singlet (s) | - | 12.49 |
| Solvent: DMSO-d₆, Frequency: 400 MHz |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the 5-nitro-7-azaindole sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Analysis: Phase the spectrum correctly and reference the solvent peak (DMSO-d₆ at δ 2.50 ppm). Integrate all peaks and assign them based on their chemical shift, multiplicity, and coupling constants.
Carbon-¹³ (¹³C) NMR: Visualizing the Carbon Skeleton
Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these experiments require more scans and a higher sample concentration. Proton-decoupled spectra are standard, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying analysis. The chemical shifts are highly sensitive to the electronic environment; carbons attached to or near the electronegative nitrogen and nitro groups will be shifted significantly downfield.
Expected Data: While a specific, published spectrum for 5-nitro-7-azaindole is not readily available, based on data from similar aromatic nitro compounds and azaindole derivatives, the expected chemical shifts can be reliably predicted. Aromatic carbons typically appear between δ 110-160 ppm.[2][3] The carbon bearing the nitro group (C-5) and carbons adjacent to the pyridine nitrogen (C-6, C-7a) are expected to be the most downfield.
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
| C-2, C-3 | 100 - 125 |
| C-3a, C-4 | 115 - 140 |
| C-5, C-6, C-7a | 140 - 160 |
Trustworthiness through 2D NMR: For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. An HSQC spectrum correlates each proton with the carbon it is directly attached to, while an HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. These experiments create a self-validating network of correlations that definitively confirms the molecular structure.[4]
Mass Spectrometry (MS): The Definitive Molecular Weight
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like 5-nitro-7-azaindole, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1] This gives a clear and immediate confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the elemental composition.
Characteristic Data:
-
Molecular Formula: C₇H₅N₃O₂
-
Exact Mass: 163.0382 g/mol [2]
-
Expected [M+H]⁺ (LRMS): m/z 164.1
-
Observed [M+H]⁺ (LRMS): m/z 164.2[1]
Expected Fragmentation Pattern (EI-MS): While ESI is used for initial confirmation, Electron Ionization (EI) induces fragmentation, which can provide valuable structural information. Based on studies of similar nitroindole compounds, the fragmentation of 5-nitro-7-azaindole would be expected to proceed via characteristic losses of the nitro group functionalities.[5]
Caption: Expected EI-MS fragmentation pathway for 5-nitro-7-azaindole.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 column. A rapid gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5 minutes) is sufficient to elute the compound. The formic acid is crucial as it aids in the protonation of the analyte.
-
MS Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Extract the ion chromatogram for the expected m/z of [M+H]⁺ (164.1) to confirm its presence at the correct retention time.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-nitro-7-azaindole, FT-IR is used to confirm the presence of the key N-H bond of the pyrrole ring and the characteristic stretches of the nitro group.
Characteristic Data: The key to interpreting the FT-IR spectrum of this molecule is to look for the strong, characteristic absorptions of the nitro group and the N-H stretch.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | 3400 - 3250 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |
| Reference ranges are from standard IR correlation tables.[6][7][8] |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Comparative Guide to Purity Analysis: HPLC vs. qNMR
While the spectroscopic techniques above confirm the molecule's structure, they do not, by themselves, determine its purity with high accuracy. For this, a quantitative method is required. HPLC is the historical workhorse, but Quantitative NMR (qNMR) has emerged as a powerful, orthogonal technique.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis of 5-nitro-7-azaindole, a reversed-phase method with UV detection is standard.
-
Principle: Purity is determined by area percent, assuming that all components have a similar response factor at the detection wavelength.
-
Strengths: High sensitivity for detecting trace impurities, excellent resolution, and well-established validation protocols.[9][10]
-
Limitations: It is a relative purity method. It requires a high-purity, well-characterized reference standard for accurate quantification. The assumption of equal response factors can be a source of error.
-
When to Use: Ideal for routine quality control, stability studies, and detecting trace-level impurities when a reference standard is available.
Experimental Protocol: HPLC Purity of 5-Nitro-7-azaindole
-
Instrumentation: HPLC system with a UV detector (set to 254 nm) and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).
-
Gradient Program: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 15 min, hold for 2 min, then return to initial conditions.
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL and monitor the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >97% was achieved for 5-nitro-7-azaindole using such a method.[1]
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR determines purity by comparing the integral of an analyte's signal to the integral of a known amount of a certified internal standard.
-
Principle: The signal intensity in ¹H NMR is directly proportional to the number of protons generating the signal. This fundamental principle allows for direct, absolute quantification without needing a reference standard of the analyte itself.[11][12][13]
-
Strengths: It is a primary or absolute method. It is non-destructive and provides structural confirmation and quantification in a single experiment. It is particularly valuable when a certified reference standard of the analyte is unavailable.[4][14]
-
Limitations: Lower sensitivity compared to HPLC. Requires careful selection of a stable, non-overlapping internal standard and precise weighing.
-
When to Use: Excellent for certifying reference standards, determining the purity of novel compounds, and as an orthogonal check on HPLC results.
Experimental Protocol: qNMR Purity of 5-Nitro-7-azaindole
-
Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 15 mg of the 5-nitro-7-azaindole sample and 10 mg of the internal standard into the same vial using a microbalance. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (e.g., 5 times the longest T₁ relaxation time, often 30-60 seconds) to ensure complete signal relaxation for accurate integration.
-
Analysis: Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
Conclusion and Final Validation
The comprehensive analysis of 5-nitro-7-azaindole derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. The structural backbone is unequivocally established using a combination of ¹H, ¹³C, and 2D NMR spectroscopy. This structural hypothesis is then confirmed by verifying the exact molecular weight via high-resolution mass spectrometry and identifying key functional groups with FT-IR.
Finally, the purity of the material is critically assessed. While HPLC provides a high-sensitivity relative measure suitable for routine analysis, qNMR offers an orthogonal and absolute determination of purity, which is invaluable for the qualification of reference materials and the validation of novel chemical entities. A physical property, such as a sharp melting point (for 5-nitro-7-azaindole, 280°C), provides an additional, simple confirmation of purity.[1][9]
By integrating these techniques into a logical, self-validating workflow, researchers and drug development professionals can ensure the integrity of their materials, leading to reliable data and accelerating the path from discovery to clinical application.
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Head-to-head comparison of 5-nitro vs. other substituted 7-azaindole-3-carbaldehydes
An In-Depth Comparative Analysis for Drug Discovery Professionals: 5-Nitro-7-Azaindole-3-Carbaldehyde versus Other Substituted Analogues
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] As a bioisostere of the natural indole nucleus, the substitution of a carbon atom with nitrogen in the six-membered ring introduces unique electronic properties, enhances metabolic stability, and provides an additional hydrogen bond acceptor, significantly influencing receptor binding interactions.[4][5]
Among the various functionalized 7-azaindoles, the 3-carbaldehyde derivatives are exceptionally valuable synthetic intermediates.[5] The aldehyde group serves as a versatile chemical handle for constructing complex molecular architectures through a wide array of chemical transformations.[5] This guide provides a head-to-head comparison of 5-nitro-7-azaindole-3-carbaldehyde with other key substituted analogues. We will dissect how the electronic nature of substituents at the 5-position profoundly impacts synthesis, reactivity, and, ultimately, the potential therapeutic applications of these critical building blocks.
Core Synthesis: The Vilsmeier-Haack Formylation
The most direct and widely employed method for introducing a formyl group at the electron-rich C3 position of the 7-azaindole nucleus is the Vilsmeier-Haack reaction.[6][7] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6][8]
The electron-donating character of the pyrrole nitrogen directs the formylation regioselectively to the C3 position. The reaction proceeds through the formation of an electrophilic iminium cation which attacks the indole ring, followed by hydrolysis during aqueous workup to yield the final aldehyde.[6]
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Efficacy of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives against other heterocyclic compounds
An In-Depth Comparative Guide to the Efficacy of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives and Other Key Heterocyclic Compounds in Drug Discovery
Introduction: The Central Role of Heterocycles in Modern Therapeutics
Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals, owing to their remarkable chemical diversity and broad spectrum of biological activities.[1][2] Their cyclic structures, incorporating atoms other than carbon (such as nitrogen, oxygen, or sulfur), create unique physicochemical properties that are essential for modulating biological processes.[2] These scaffolds are integral to the function of everything from DNA and RNA to essential vitamins and coenzymes.[2] Consequently, more than 85% of all biologically active chemical compounds contain a heterocyclic ring, making them indispensable in the design of novel therapeutics for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3]
This guide provides a comparative analysis focused on the therapeutic potential of derivatives from the 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry. We will objectively compare its efficacy, supported by experimental data, against other significant heterocyclic families, including pyrrolo[2,3-d]pyrimidines, pyrazoles, and various pyridine-based compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the relative strengths and potential applications of these important molecular frameworks.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Targeted Therapies
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This modification introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties and its potential interactions with biological targets. The specific focus of this guide, the 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, features two key functional groups that enhance its potential as a drug discovery starting point:
-
5-Nitro Group: The presence of a nitro group is a common feature in potent antimicrobial and anticancer agents. This electron-withdrawing group can enhance the molecule's electrophilicity and participate in critical biological redox reactions, often leading to the generation of reactive oxygen species (ROS) and DNA damage in target cells.[4]
-
3-Carbaldehyde Group: The aldehyde functionality at the C3 position serves as a versatile chemical handle for synthesizing a diverse library of derivatives, allowing for systematic exploration of structure-activity relationships (SAR).
Derivatives of the parent 7-azaindole scaffold have demonstrated significant efficacy across multiple therapeutic areas, most notably as potent kinase inhibitors. Kinases are crucial enzymes that regulate cellular signaling pathways, and their abnormal activation is a hallmark of many cancers and inflammatory diseases.[5][6]
Key Therapeutic Applications of 1H-Pyrrolo[2,3-b]pyridine Derivatives:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed that shows potent activity against FGFR1, 2, and 3. One standout compound, 4h , exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[7] In cellular assays, this compound effectively inhibited the proliferation, migration, and invasion of breast cancer cells, highlighting its therapeutic potential.[7]
-
Janus Kinase (JAK) Inhibition: JAKs are critical mediators of cytokine signaling involved in immune responses. Selective inhibition of these kinases is a valuable strategy for treating autoimmune diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and moderately selective JAK3 inhibitors, demonstrating immunomodulating effects on T-cell proliferation.[8]
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4 enzymes regulate intracellular levels of the second messenger cyclic AMP (cAMP), which plays a key role in inflammation. Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been shown to be potent and selective inhibitors of PDE4B, leading to a significant reduction in the release of the pro-inflammatory cytokine TNF-α.[5]
Comparative Analysis with Other Bioactive Heterocycles
To contextualize the efficacy of the 7-azaindole scaffold, we compare it with other prominent heterocyclic systems known for their diverse biological activities.
Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
Structurally similar to 7-azaindoles, the pyrrolo[2,3-d]pyrimidine scaffold mimics the natural purine base, adenine, making it a prime candidate for developing ATP-competitive kinase inhibitors.[6][9] This scaffold has a rich history in drug development, with derivatives showing broad-spectrum activities.[10]
-
Multi-Targeted Kinase Inhibition: Recent studies have produced halogenated pyrrolo[2,3-d]pyrimidine derivatives with potent activity against multiple cancer-related kinases, including EGFR, Her2, VEGFR2, and CDK2.[11][12] Compound 5k from one such study showed IC₅₀ values ranging from 40 to 204 nM against this panel of kinases and was found to induce apoptosis in liver cancer cells.[11]
-
Antimicrobial and Antiviral Activity: The 7-deazapurine core is found in various natural products with antimicrobial properties.[13] Synthetic derivatives have been evaluated for activity against viruses like Hepatitis A (HAV) and Herpes Simplex Virus (HSV-1), with specific compounds showing promising viral count reduction.[14]
Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
-
Anticancer and Antioxidant Properties: 5-aminopyrazole (5AP) derivatives have emerged as promising anti-proliferative agents.[15] Certain derivatives have been shown to suppress the growth of specific cancer cell lines and inhibit the production of reactive oxygen species (ROS), demonstrating a dual therapeutic potential.[15] The anticancer mechanisms of pyrazoles are diverse, including the inhibition of tyrosine kinases and tubulin polymerization.[3]
Pyridine and Fused-Pyridine Derivatives
The pyridine ring is one of the most fundamental nitrogen-containing heterocycles in drug design. Its derivatives are known to possess a wide array of pharmacological effects.
-
Broad-Spectrum Antimicrobial Activity: Simple pyridine derivatives have been synthesized and tested against various bacterial and fungal strains, showing moderate to good activity.[16]
-
Anticancer Activity: 2,4,6-trisubstituted pyridine derivatives have demonstrated potent in vitro cytotoxicity against renal and prostate cancer cell lines.[17] Furthermore, triazole-pyridine hybrids have shown moderate to potent anticancer activity against murine melanoma cells.[18] Fused systems, such as pyrrolo[3,2-c]pyridines, have been developed as highly potent and selective FMS kinase inhibitors, with IC₅₀ values as low as 30 nM.[19] These compounds also showed significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[19]
Quantitative Efficacy Comparison
The following table summarizes the inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC) of representative compounds from each heterocyclic class against various biological targets, providing a clear comparison of their potency.
| Heterocyclic Scaffold | Representative Compound | Target(s) | Efficacy (IC₅₀ / MIC) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, FGFR2, FGFR3 (Kinases) | 7 nM, 9 nM, 25 nM | [7] |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 14c | JAK3 (Kinase) | Potent, moderately selective inhibitor | [8] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR, Her2, VEGFR2, CDK2 (Kinases) | 40-204 nM | [11] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS (Kinase) | 30 nM | [19] |
| 1,2,4-Triazole-Pyridine | Compound TP6 | B16F10 (Murine Melanoma Cells) | 41.12 µM | [18] |
| Pyrrole Derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [13] |
Mechanistic Insights and Experimental Design
The efficacy of these heterocyclic compounds is rooted in their ability to specifically interact with biological targets. For kinase inhibitors, this often involves competitive binding at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling cascades.
FGFR Signaling Pathway and Inhibition
The diagram below illustrates the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical pathway in cell proliferation and survival. The 1H-pyrrolo[2,3-b]pyridine derivatives act by blocking the kinase domain of the receptor, thus inhibiting the entire downstream cascade.
Caption: FGFR signaling pathway and point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols: A Foundation for Self-Validating Research
The trustworthiness of efficacy data hinges on robust and well-described experimental protocols. Below is a standard methodology for assessing the cytotoxic (anticancer) activity of novel compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells from a chosen cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the treated plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[18]
Conclusion and Future Directions
The comparative analysis reveals that derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are exceptionally potent, particularly as kinase inhibitors, with several compounds demonstrating low nanomolar efficacy against cancer-related targets like FGFR and FMS.[7][19] This places them at the forefront of targeted therapy research.
While the 7-azaindole scaffold shows remarkable potency, other heterocyclic systems remain highly relevant. Pyrrolo[2,3-d]pyrimidines offer the advantage of multi-targeted kinase inhibition and proven antimicrobial activity.[10][11] Pyrazoles and other pyridine derivatives provide alternative mechanisms of action and broad applicability against various cancers and microbes.[15][17]
The future of drug discovery in this area lies in several key directions:
-
Scaffold Hopping and Hybridization: Combining pharmacophoric elements from different heterocyclic scaffolds (e.g., creating a pyrazole-pyridine hybrid) could lead to novel compounds with enhanced potency or improved safety profiles.
-
Target Selectivity: Further chemical modifications are needed to improve selectivity, especially for kinase inhibitors, to minimize off-target effects and reduce toxicity.
-
Overcoming Resistance: As drug resistance remains a major challenge, developing derivatives that are effective against known resistance mutations is a critical area of ongoing research.
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A Researcher's Guide to 7-Azaindole Synthesis: A Comparative Analysis of Classical and Modern Methodologies
Introduction: The Privileged Scaffold of 7-Azaindole
The 7-azaindole scaffold, a bioisostere of indole, has cemented its status as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the development of numerous therapeutics, including kinase inhibitors for oncology.[1][2] For instance, the two nitrogen atoms can form critical bidentate hydrogen bonds within an enzyme's binding site, significantly enhancing potency compared to their indole counterparts.[1][3] Given its importance, the efficient and versatile synthesis of the 7-azaindole core is a paramount concern for researchers in drug discovery and development.
This guide provides an in-depth comparison of classical and modern synthetic routes to 7-azaindole. We will move beyond simple procedural lists to explore the underlying mechanistic principles, causality behind experimental choices, and the practical implications of each approach in terms of efficiency, scalability, and substrate scope.
Chapter 1: The Classical Routes - Foundations and Limitations
Traditional methods for indole synthesis have been adapted for 7-azaindole, but often with significant drawbacks. The primary challenge stems from the electron-deficient nature of the pyridine ring, which can hinder the key cyclization steps that are facile in standard indole syntheses.[4][5][6]
The Fischer Indole Synthesis
The Fischer synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazone. However, its application to 7-azaindoles is often plagued by low yields and the need for harsh conditions, such as heating in polyphosphoric acid.[7][8] The electron-withdrawing effect of the pyridine nitrogen disfavors the critical[9][9]-sigmatropic rearrangement.[6] Success is typically limited to substrates bearing strong electron-donating groups on the pyridine ring to counteract this effect.[10]
The Hemetsberger-Knittel Synthesis
A more reliable classical approach is the Hemetsberger-Knittel reaction, which involves the thermal decomposition of an α-azido-β-pyridylacrylate. The thermolysis generates a vinyl nitrene intermediate, which then undergoes cyclization to form the 2-ester-substituted 7-azaindole. While generally more effective than the Fischer route for this scaffold, it requires elevated temperatures and the synthesis of potentially hazardous azide intermediates.[11][12][13] Interestingly, for azaindoles, better yields are often obtained at higher temperatures and with shorter reaction times compared to analogous indole syntheses.[11][12]
Chichibabin and Madelung-type Cyclizations
Other classical methods include the Chichibabin cyclization, which condenses a 3-picoline derivative with a nitrile using a strong base like lithium diisopropylamide (LDA)[14][15], and the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-ortho-toluidine analogue.[4][15] These routes, while foundational, often suffer from a limited substrate scope and the use of stoichiometric amounts of highly reactive and hazardous reagents.
The following diagram illustrates the general logic of classical synthesis, which typically relies on intramolecular cyclization driven by harsh thermal or chemical activation.
Caption: General workflow for classical 7-azaindole synthesis.
Chapter 2: The Modern Revolution - Catalysis and Efficiency
The last two decades have witnessed a paradigm shift in 7-azaindole synthesis, driven by the advent of transition-metal catalysis. These modern methods offer milder conditions, broader functional group tolerance, and superior efficiency, directly addressing the limitations of classical routes.
Rhodium(III)-Catalyzed C-H Activation and Annulation
A landmark development is the Rh(III)-catalyzed annulation of aminopyridines with alkynes.[1][4] This method constructs the 7-azaindole scaffold through a highly efficient C-H activation/cyclization cascade. A key insight in this chemistry is the use of a Lewis acid additive, typically a silver salt (e.g., Ag₂CO₃, AgSbF₆).
The Causality of the Silver Additive: The aminopyridine starting material is a strong Lewis base that can coordinate to and deactivate the transition metal catalyst.[16][17] The silver cation (Ag⁺) coordinates to the more Lewis basic pyridyl nitrogen, effectively "masking" it.[4][18] This action serves two purposes: it prevents catalyst inhibition and it electronically activates the substrate, facilitating the rate-determining C-H activation at the C3 position of the pyridine ring.[4][16][18] The silver salt also acts as an oxidant to regenerate the active Rh(III) catalyst at the end of the cycle.[1][16]
Caption: Simplified catalytic cycle for Rh(III)-catalyzed 7-azaindole synthesis.
This approach is highly regioselective and tolerates a wide array of functional groups, making it a powerful tool for building molecular complexity.[1][3]
Photoredox/Nickel Dual Catalysis
Another cutting-edge strategy involves the combination of photoredox and nickel catalysis for Csp²–Csp³ cross-coupling reactions.[9] This methodology allows for the synthesis of, for example, cycloalkyl-substituted 7-azaindoles from the corresponding bromo-7-azaindoles and potassium trifluoroborates. The reactions proceed under exceptionally mild conditions, using visible light (blue LEDs) at room temperature.[9][19] This approach is particularly valuable for introducing saturated fragments, a common motif in modern drug candidates.
The Rise of Flow Chemistry
Continuous flow technology has been successfully applied to modern 7-azaindole syntheses, offering significant advantages in terms of safety, scalability, and reaction efficiency. For photoredox reactions, the high surface-area-to-volume ratio of flow reactors ensures uniform light penetration, dramatically accelerating reaction times and improving yields compared to batch processes.[9] This technology represents a green and efficient pathway for the large-scale production of these vital intermediates.[20][21]
Chapter 3: Head-to-Head Performance Benchmark
To provide a clear, objective comparison, the following table summarizes the key performance indicators for representative classical and modern synthesis routes.
| Parameter | Classical Routes (e.g., Hemetsberger-Knittel) | Modern Routes (e.g., Rh(III)-Catalyzed C-H Annulation) |
| Typical Yield | Moderate (40-70%)[11] | Good to Excellent (70-95%+)[1] |
| Reaction Temperature | High (e.g., 140-200 °C, refluxing xylene)[12] | Mild to Moderate (e.g., 80-120 °C)[1] |
| Reaction Time | Varies, can be short but at high temp (1-4 hours)[11] | Typically longer (12-24 hours)[1] |
| Substrate Scope | Generally limited; sensitive functional groups may not survive | Broad; tolerates esters, ketones, halides, etc.[1][3] |
| Catalyst/Reagent | Often stoichiometric, harsh reagents (strong base/acid) or requires thermal decomposition of energetic intermediates (azides) | Catalytic (e.g., 1-5 mol% Rh) with an oxidant/additive[1] |
| Scalability | Can be challenging due to safety concerns (azides, high temps) and purification[20] | More amenable to scale-up; flow chemistry offers significant advantages[20][21][22][23] |
| Atom Economy | Poor (e.g., loss of N₂) | High (annulation reaction) |
| Starting Materials | Requires multi-step synthesis of functionalized precursors | Readily available aminopyridines and alkynes[1] |
Chapter 4: Validated Experimental Protocols
To ground this guide in practical application, we provide detailed, self-validating protocols for one classical and one modern synthesis method.
Protocol 1: Classical Synthesis via Hemetsberger-Knittel Reaction
(Based on the procedure described by Roy, P., et al., Synthesis, 2005)[12]
Objective: Synthesize Ethyl 7-azaindole-2-carboxylate.
Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-2-yl)acrylate
-
To a solution of 2-pyridinecarboxaldehyde (1.0 equiv) and ethyl azidoacetate (1.1 equiv) in ethanol at -10 °C, slowly add a solution of sodium ethoxide (1.1 equiv) in ethanol.
-
Maintain the temperature below 0 °C during the addition.
-
Stir the resulting mixture at 0 °C for 2-3 hours.
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step 2: Thermolysis and Cyclization
-
Add the crude ethyl 2-azido-3-(pyridin-2-yl)acrylate to a flask containing mesitylene or xylene (a high-boiling, inert solvent).
-
Heat the solution to reflux (approx. 140-165 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). Caution: This reaction evolves nitrogen gas.
-
Cool the reaction mixture to room temperature. The product often crystallizes out upon cooling.
-
Collect the solid product by filtration, wash with cold hexane, and dry to afford the desired ethyl 7-azaindole-2-carboxylate.
Protocol 2: Modern Synthesis via Rh(III)-Catalyzed C-H Annulation
(Based on the procedure described by Kim, Y., and Hong, S., Chem. Commun., 2015)[1][4]
Objective: Synthesize 2,3-Diphenyl-7-azaindole.
-
To an oven-dried screw-cap vial, add N-phenyl-2-aminopyridine (0.5 mmol, 1.0 equiv), diphenylacetylene (0.6 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,2-dichloroethane (DCE) (2.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,3-diphenyl-7-azaindole.
Conclusion and Future Outlook
While classical methods laid the essential groundwork for accessing the 7-azaindole core, they are largely superseded by modern transition-metal-catalyzed approaches for drug discovery and development applications. The superior efficiency, mildness, functional group tolerance, and scalability of methods like Rh(III)-catalyzed C-H annulation are undeniable. These modern routes provide chemists with a robust and versatile toolbox to rapidly generate diverse libraries of 7-azaindole derivatives.
The future of 7-azaindole synthesis will likely see further integration of enabling technologies like photoredox catalysis, electrochemistry, and continuous flow processing. These advancements will continue to push the boundaries of efficiency and sustainability, ensuring that this privileged scaffold remains readily accessible for the development of next-generation therapeutics.
References
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Gandeepan, P., & Ackermann, L. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10094–10102. [Link]
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ResearchGate. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C-H activation. Retrieved from ResearchGate. [Link]
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K-A, N., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(22), 5868–5871. [Link]
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Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(55), 11049–11052. [Link]
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Ballesteros-Garrido, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(55), 11049–11052. [Link]
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Gandeepan, P., & Ackermann, L. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10094–10102. [Link]
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Popa, M., & Ciorba, V. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. In Fused Pyrrolo-pyridines and Pyrrolo-(iso)quinoline as Anticancer Agents. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from organic-chemistry.org. [Link]
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Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(9), 2541–2548. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from Universität Rostock. [Link]
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Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 132(23), 8144–8155. [Link]
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Ballesteros-Garrido, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Roy, P., et al. (2005). The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2757. [Link]
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Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]
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Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1314. [Link]
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ResearchGate. (n.d.). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Retrieved from ResearchGate. [Link]
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Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]
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Sci-Hub. (n.d.). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Retrieved from Sci-Hub. [Link]
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ChemRxiv. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from ChemRxiv. [Link]
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Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Retrieved from Baran Lab, Scripps Research. [Link]
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Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]
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ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Retrieved from ResearchGate. [Link]
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Rajput, S., et al. (2022). Supplementary Information: Pd and photoredox dual catalysis assisted decarboxylative ortho-benzoylation of N-phenyl-7-azaindoles. The Royal Society of Chemistry. [Link]
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Laot, Y., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
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A Researcher's Guide to In-Vitro Assay Validation for Kinase Inhibitors Derived from 5-Nitro-7-Azaindole
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a fertile ground for inhibitor design.[2][3] The introduction of a 5-nitro group to this scaffold can further modulate its electronic properties and create new interaction points, potentially enhancing potency and selectivity. However, this modification also necessitates a rigorous and systematic in-vitro validation process to fully characterize the inhibitor's activity and ensure the reliability of downstream data.
This guide provides a comprehensive framework for the in-vitro validation of kinase inhibitors derived from the 5-nitro-7-azaindole scaffold. We will delve into the critical assays, experimental design considerations, and data interpretation strategies that are essential for advancing a promising compound from initial hit to a well-characterized lead.
The Kinase Drug Discovery Cascade: A Validation-Centric Approach
The journey of a kinase inhibitor from discovery to clinical candidate is a multi-stage process that relies on a cascade of assays to progressively refine our understanding of its biological activity. For 5-nitro-7-azaindole derivatives, this cascade must be designed to not only assess potency but also to proactively identify and address potential liabilities associated with the chemical scaffold.
Caption: Differentiating between ATP-competitive and non-ATP-competitive inhibition.
Experimental Approach: ATP Competition Assay
A straightforward method to determine if an inhibitor is ATP-competitive is to measure its IC50 value at varying ATP concentrations.
-
Experimental Setup:
-
Perform the kinase activity assay (as described in section 1.1) with a fixed concentration of the inhibitor.
-
Repeat the assay at multiple ATP concentrations, typically ranging from 0.1-fold to 10-fold of the ATP Km value.
-
-
Data Interpretation:
-
ATP-Competitive Inhibitors: The IC50 value will increase as the ATP concentration increases. This is because the inhibitor and ATP are competing for the same binding site.
-
Non-ATP-Competitive Inhibitors: The IC50 value will remain relatively constant regardless of the ATP concentration, as the inhibitor binds to a different site.
-
Part 3: Bridging to a Cellular Context
While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore a critical next step to validate the activity of 5-nitro-7-azaindole inhibitors in a more physiologically relevant setting.
Key Objectives of Cell-Based Assays:
-
Confirm Target Engagement: Does the compound enter the cell and bind to its intended kinase target?
-
Measure Cellular Potency: How effectively does the compound inhibit the kinase's activity within the cell?
-
Assess Downstream Signaling: Does inhibition of the target kinase lead to the expected changes in downstream signaling pathways?
-
Evaluate Anti-proliferative Effects: Does the compound inhibit the growth or survival of cancer cells that are dependent on the target kinase?
Commonly Used Cell-Based Assay Formats:
| Assay Format | Principle | Information Gained |
| Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) | Measures the phosphorylation status of a known downstream substrate of the target kinase. [4] | Target engagement, cellular potency, and impact on downstream signaling. |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Quantifies the number of viable cells after treatment with the inhibitor. | Anti-proliferative or cytotoxic effects. |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of the compound to the target kinase within intact cells. | Direct evidence of target binding in a cellular context. |
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
This protocol provides a method to assess the ability of a 5-nitro-7-azaindole inhibitor to suppress the phosphorylation of a downstream substrate in a cellular context.
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase and its downstream signaling pathway are active.
-
Treat the cells with varying concentrations of the 5-nitro-7-azaindole compound for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Use an antibody against the total protein of the substrate as a loading control. [4] * Detect the bound primary antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein and the vehicle-treated control. [4]
-
Considerations for the 5-Nitro-7-Azaindole Scaffold
The presence of the 5-nitro group may introduce specific physicochemical properties that need to be considered during assay validation.
-
Solubility: The nitro group can impact the aqueous solubility of the compound. It is essential to ensure that the compound remains in solution at the tested concentrations in all assay buffers to avoid artifacts from precipitation.
-
Potential for Off-Target Effects: Nitroaromatic compounds can sometimes exhibit non-specific activity or toxicity. Careful evaluation of the selectivity profile and assessment of cell viability in multiple cell lines are important to rule out such effects.
-
Metabolic Stability: While not a primary focus of in-vitro validation, early assessment of metabolic stability in liver microsomes can provide valuable insights for lead optimization. The 7-azaindole scaffold has been shown to have improved metabolic stability compared to the indole core in some cases. [2]
Conclusion
The rigorous in-vitro validation of kinase inhibitors derived from the 5-nitro-7-azaindole scaffold is a critical undertaking that requires a multi-faceted approach. By systematically evaluating potency, selectivity, mechanism of action, and cellular activity, researchers can build a comprehensive data package that provides a high degree of confidence in the compound's biological profile. This systematic approach, grounded in sound experimental design and careful data interpretation, is paramount for the successful progression of these promising molecules through the drug discovery pipeline.
References
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
-
Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]
-
A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research - AACR Journals. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
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(PDF) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]
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Cell-based Kinase Assays. Profacgen. [Link]
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Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
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Spotlight: Cell-based kinase assay formats.. Reaction Biology. [Link]
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-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 937012-15-2). As a preferred partner in your research, we prioritize providing actionable safety information that extends beyond product specifications. This guide is designed for researchers, scientists, and drug development professionals.
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this exact compound is publicly available. The following procedures are synthesized from the known hazards of its constituent functional groups: a nitro aromatic system, a pyridine derivative, and an aldehyde. It is imperative that you consult your institution's Environmental Health & Safety (EHS) department before proceeding. This guide supplements, but does not replace, local and federal regulations.
Part 1: Hazard Assessment & Chemical Profile
The molecular structure of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents a trifecta of hazards that must be understood to ensure safe disposal. The primary risks stem from the nitro group, the pyridine core, and the aldehyde functional group.
-
The Nitro Group (-NO₂): Aromatic nitro compounds are high-energy molecules. While this compound is not a dinitro or trinitro derivative, which are often overtly explosive, the presence of the nitro group classifies it as a potentially explosive compound (PEC).[1] These compounds can become unstable and shock-sensitive, particularly under heat, friction, or when mixed with incompatible materials.[2]
-
The Pyrrolo[2,3-b]pyridine Core: This heterocyclic system is a derivative of pyridine. Pyridine and its analogues are typically flammable, toxic, and considered hazardous waste.[3] They must be segregated from strong oxidizers and acids, especially nitric acid, to prevent violent reactions.[4]
-
The Aldehyde Group (-CHO): Aldehydes are reactive functional groups. They can be irritants and may undergo unwanted polymerization. While less of a primary disposal hazard than the nitro group, its reactivity warrants careful handling.[5]
The confluence of these groups necessitates treating this compound as a highly reactive and toxic hazardous waste.
Data Summary: Hazards and Incompatibilities
| Hazard Class | Associated Functional Group | Primary Risks & Incompatibilities |
| Potentially Explosive/Reactive | Nitro Group (-NO₂) | May become shock-sensitive; potential for thermal instability; can react violently with strong oxidizing agents and mineral acids.[1][2][6] |
| Toxic & Flammable | Pyrrolo-pyridine Core | Assumed to be harmful if swallowed, inhaled, or in contact with skin; waste is considered hazardous. Incompatible with strong oxidizers.[3][4] |
| Reactive & Irritant | Aldehyde (-CHO) | Can undergo polymerization; potential skin and eye irritant.[5] |
Part 2: Mandatory Safety Protocols
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves. Given the pyridine-like structure, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Nitrile gloves may offer insufficient protection for prolonged contact; always check the manufacturer's glove compatibility chart.[4]
-
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn.
-
Work Area: All handling and preparation of waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[4] An emergency eyewash and safety shower must be immediately accessible.
Part 3: Waste Segregation & Disposal Workflow
Proper disposal is a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final collection by EHS professionals.
Disposal Decision Workflow
Step-by-Step Disposal Protocol
-
Container Preparation:
-
Select a dedicated, compatible hazardous waste container. For solids, a polyethylene wide-mouth jar is suitable. For liquids (rinsate), use a designated solvent waste bottle.
-
Label the container before adding any waste. The label must include: "Hazardous Waste," the full chemical name "5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde," and the associated hazards (Reactive, Toxic, Flammable).[2][4]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical waste into the prepared container using spark-proof tools. Place any contaminated items, such as gloves or weigh paper, into the same container. Do not mix this waste with any other chemical waste stream.[2]
-
Contaminated Labware: Rinse glassware that has come into contact with the compound with a minimal amount of a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in a designated "Halogen-Free" solvent waste container. Triple-rinse the glassware.
-
Empty Reagent Bottles: The original reagent bottle, even if "empty," contains hazardous residue and must be disposed of as hazardous waste.[2] Do not attempt to rinse or quench the residual material in the bottle.[7] Seal the cap tightly, label it as hazardous waste, and submit for pickup.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.[4]
-
Store the container in a designated Satellite Accumulation Area. This area must be cool, dry, and well-ventilated.[4]
-
Crucially, store this waste segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][8]
-
-
Final Disposal:
-
Once the container is full or the project is complete, complete a chemical collection request form as required by your institution's EHS department.[4]
-
Do not, under any circumstances, pour this chemical or its solutions down the drain.[2] The compound could react with metal piping to form potentially explosive salts.
-
Part 4: Spill & Emergency Procedures
Accidents require immediate and correct action.
-
For a Small Spill (in a fume hood):
-
Ensure all sources of ignition are eliminated.[9]
-
Contain the spill. Absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use paper towels or other combustible materials. [10]
-
Carefully collect the absorbed material and contaminated absorbent using spark-proof tools. Place it into your dedicated, labeled hazardous waste container.[10]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
For a Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If there is a fire or significant inhalation risk, activate the nearest fire alarm to initiate a building evacuation and call emergency services.
-
Contact your institution's EHS emergency line immediately.
-
By adhering to this structured, chemically-informed protocol, you can ensure the safe management and disposal of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, protecting yourself, your colleagues, and the environment.
References
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]
-
ESSR Office of Research Safety. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Available at: [Link]
-
NIH. NIH Waste Disposal Guide 2022. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Available at: [Link]
-
Blossom Biotechnologies, Inc. 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available at: [Link]
- Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for chemical handling)
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. Available at: [Link]
-
Hbtopone. 5-nitro-1H-pyrrolo[2, 3-b]pyridine-3-carbaldehyde, min 97%, 100 mg. Available at: [Link]
-
Stanford University. Acetaldehyde Laboratory Chemical Safety Summary. Available at: [Link]
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University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
